Iron;molybdenum
Description
Significance of Iron-Molybdenum Systems in Modern Chemistry
The paramount significance of iron-molybdenum systems in modern chemistry is rooted in their catalytic prowess. This is most profoundly exemplified by the iron-molybdenum cofactor (FeMoco) , the active site of the nitrogenase enzyme. pnas.orgwikipedia.org This intricate cluster, with a core stoichiometry of Fe₇MoS₉C, is nature's solution to one of the most challenging chemical transformations: the conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃). wikipedia.orgpnas.org This biological nitrogen fixation process is essential for all life on Earth, providing the bioavailable nitrogen required for the synthesis of amino acids and nucleic acids. pnas.org The molybdenum-based nitrogenase system is the most efficient and well-characterized of the biological nitrogen-fixing enzymes. pnas.org The unique structure of FeMoco, featuring a central carbide atom and a complex arrangement of iron and sulfur atoms coordinated to a single molybdenum atom, has inspired decades of research aimed at understanding its mechanism and replicating its function. wikipedia.orgacs.orgebi.ac.uk
Beyond their biological role, synthetic iron-molybdenum compounds are crucial in industrial catalysis. Iron molybdate (B1676688) catalysts, particularly those with an excess of molybdenum, are the industry standard for the selective oxidation of methanol (B129727) to formaldehyde (B43269). acs.orgmdpi.com Formaldehyde is a vital chemical feedstock used in the production of resins, polymers, and other valuable products. acs.orgimoa.info The effectiveness of these catalysts is attributed to a molybdenum-rich surface layer that facilitates the reaction with high selectivity and activity. acs.org Iron-molybdenum catalysts are also noted for their resistance to sulfur poisoning, a property that makes them valuable in processes like hydrodesulfurization for refining petroleum and converting coal to liquid hydrocarbons. imoa.infoimoa.info
The following table highlights key industrial applications of catalysts containing iron and molybdenum.
| Catalyst System | Application | Chemical Transformation | Industrial Importance |
| Iron Molybdate (Fe₂(MoO₄)₃/MoO₃) | Formaldehyde Synthesis | Selective oxidation of methanol to formaldehyde | Production of resins, polymers, and chemical intermediates. acs.orgimoa.inforesearchgate.net |
| Sulfided Co-Mo or Ni-Mo on Alumina | Hydrotreating / Hydrodesulfurization (HDS) | Removal of sulfur from crude petroleum and other fossil fuels | Petroleum refining and production of cleaner fuels. imoa.info |
Historical Perspectives in Iron-Molybdenum Research
The history of iron-molybdenum research is intrinsically linked to the study of nitrogen fixation. nih.govspringernature.com The journey began in the early 20th century with the discovery that molybdenum was an essential trace element for nitrogen-fixing microorganisms. imoa.info However, it took several decades of research to isolate and characterize the enzyme responsible, nitrogenase. nih.govspringernature.com
A significant breakthrough occurred with the preparation of active cell-free extracts and the subsequent purification of the nitrogenase enzyme, which revealed it to be a two-component system: the Fe protein and the MoFe protein. nih.govspringernature.com The focus then shifted to the unique metal cluster within the MoFe protein. In the 1970s, researchers successfully extracted this cluster, which was named the iron-molybdenum cofactor (FeMoco). researchgate.net
The subsequent decades were marked by intensive efforts to determine the precise structure of FeMoco. The application of advanced spectroscopic techniques and, ultimately, X-ray crystallography provided increasingly detailed structural models. wikipedia.org A landmark discovery in 2011 identified a previously unknown central atom within the cluster as a carbide (carbon). wikipedia.orgebi.ac.uk This finding reshaped the understanding of the cofactor's structure and potential catalytic mechanism. The industrial use of iron-molybdenum oxide catalysts for methanol oxidation also has a rich history, becoming prominent in the 1950s due to their high selectivity. mdpi.com
Table of Key Historical Milestones in Fe-Mo Research
| Year/Period | Discovery or Milestone | Significance |
|---|---|---|
| Early 20th Century | Identification of molybdenum as an essential element for biological nitrogen fixation. | Established the biological importance of molybdenum. imoa.info |
| 1950s | Commercial use of iron molybdate catalysts for industrial formaldehyde production begins. | Marked the start of a major industrial application for Fe-Mo compounds. mdpi.com |
| 1960s | Preparation of active cell-free extracts of nitrogenase. | Enabled detailed biochemical studies of the enzyme outside the cell. nih.govspringernature.com |
| 1970s | Isolation of the iron-molybdenum cofactor (FeMoco) from the MoFe protein. | Confirmed the existence of a distinct Fe-Mo cluster as the active site. researchgate.net |
| 1990s | X-ray crystallographic structures of the nitrogenase component proteins are reported. | Provided the first detailed 3D views of the MoFe protein and the FeMoco cluster. nih.govspringernature.com |
| 2011 | The central interstitial atom of FeMoco is identified as a carbide. | Solved a long-standing enigma about the cofactor's composition and spurred new mechanistic hypotheses. wikipedia.orgebi.ac.uk |
Scope and Research Trajectories of Iron-Molybdenum Chemistry
Current and future research in iron-molybdenum chemistry is diverse and dynamic, driven by the dual goals of unraveling the complexities of nitrogenase and developing novel catalysts and materials.
A primary research trajectory is the biomimetic synthesis of FeMoco and its functional analogues. pnas.orgnih.gov Despite decades of effort, the chemical synthesis of a cluster that fully replicates the structure and N₂-reducing function of native FeMoco remains an elusive "holy grail" of inorganic chemistry. pnas.orgacs.org Success in this area would not only be a monumental scientific achievement but could also pave the way for new, energy-efficient methods of ammonia production, potentially revolutionizing the fertilizer industry. nih.govacs.org Researchers are exploring various synthetic strategies, informed by an ever-deepening understanding of the biological assembly pathway, which involves a series of complex protein-mediated steps. nih.govannualreviews.orgnih.gov Studies on the biosynthesis have revealed that the iron core of FeMoco is assembled first, before the incorporation of molybdenum. pnas.orgstanford.edu
Another major focus is the development of next-generation heterogeneous catalysts for industrial processes. For methanol oxidation, research aims to create more robust and efficient iron molybdate catalysts, potentially by designing high-surface-area materials or core-shell nanostructures that maximize the active molybdenum surface. acs.orgresearchgate.net In the realm of green energy, Fe-Mo-based materials are being investigated as electrocatalysts for the nitrogen reduction reaction (NRR) under ambient conditions. rsc.org The goal is to use renewable electricity to drive ammonia synthesis, providing a sustainable alternative to the traditional Haber-Bosch process. rsc.org
Furthermore, the fundamental principles learned from studying Fe-Mo systems are being applied to broader challenges in small molecule activation. acs.org This includes the development of catalysts for a range of chemical transformations, leveraging the unique electronic properties that arise from the synergy between iron and molybdenum. The field continues to push the boundaries of synthetic chemistry, spectroscopy, and computational modeling to understand and harness the power of these remarkable compounds. chemrxiv.org
Properties
CAS No. |
12023-50-6 |
|---|---|
Molecular Formula |
Fe3Mo2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
iron;molybdenum |
InChI |
InChI=1S/3Fe.2Mo |
InChI Key |
RQQGPUVDZUKACA-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Mo].[Mo] |
Origin of Product |
United States |
Bioinorganic Chemistry of Iron Molybdenum Systems: the Nitrogenase Femo Cofactor
Structural Elucidation of the Nitrogenase Iron-Molybdenum Cofactor (FeMoco)
Atomic Structure Determination and Refinements of FeMoco
The atomic structure of the iron-molybdenum cofactor (FeMoco), the active site of nitrogenase, has been a subject of intense research and refinement over several decades. Initial crystallographic analysis revealed the basic geometry and chemical composition of FeMoco, which was later corroborated by extended X-ray absorption fine-structure (EXAFS) studies. wikipedia.org These early studies established the core structure as a [MoFe7S9] cluster. chemrxiv.org
A significant breakthrough occurred in 2002 when a refinement of the nitrogenase structure to 1.16 Å resolution revealed electron density within the central cavity of the FeMoco, suggesting the presence of a light atom. illinois.edu This central atom was initially, and tentatively, assigned as nitrogen. illinois.edu However, subsequent and more definitive studies, including a combination of ¹³C and ¹⁵N isotope labeling, pulsed EPR spectroscopy, and high-resolution X-ray crystallography at 1.0 Å, conclusively identified the central atom as a carbide (C⁴⁻). wikipedia.orgillinois.edu This discovery was a pivotal moment in understanding the cofactor's structure. illinois.edu Valence-to-core X-ray emission spectroscopy (V2C XES) further confirmed the presence of the interstitial carbide. illinois.edu The final, accepted atomic composition of FeMoco is [Mo-7Fe-9S-C-homocitrate]. scispace.com
Table 1: Key Milestones in FeMoco Structure Determination
| Year | Finding | Method(s) |
| 1992 | Determination of the core [MoFe7S9] structure. chemrxiv.org | X-ray Crystallography |
| 2002 | Discovery of a central, unidentified light atom. chemrxiv.orgillinois.edu | High-Resolution X-ray Crystallography |
| 2011 | Conclusive identification of the central atom as carbide (C⁴⁻). wikipedia.orgchemrxiv.orgillinois.edu | Isotope Labeling, Pulsed EPR, X-ray Crystallography, V2C XES |
| 2016 | Refinement of the electronic structure and oxidation states. nih.govpnas.org | Spatially Resolved Anomalous Dispersion Refinement |
Ligand Environment and Coordination Sphere of Iron and Molybdenum in FeMoco
The iron and molybdenum atoms within the FeMo-cofactor exhibit distinct coordination environments that are crucial for its catalytic function. The cluster is anchored to the nitrogenase protein (specifically the NifD subunit) through two primary linkages. wikipedia.orgnih.gov
Molybdenum (Mo): The single molybdenum atom is located at one end of the cofactor and has an octahedral coordination geometry. wikipedia.org It is ligated by:
Three sulfide (B99878) ions (μ₃-S) that bridge to the iron atoms of the core cluster. wikipedia.org
The imidazole (B134444) group of a histidine residue (α-His442). wikipedia.orgnih.govacs.org
A bidentate homocitrate molecule, which chelates the molybdenum via its hydroxyl and one of its carboxylate groups. wikipedia.orgacs.org
Iron (Fe): The seven iron atoms can be categorized into two main types based on their coordination:
One unique iron atom (Fe1): This iron atom is located at the opposite end of the cofactor from the molybdenum. It is tetrahedrally coordinated and anchored to the protein by a cysteine residue (α-Cys275). wikipedia.orgnih.govacs.orgnih.gov The other three ligands are sulfide ions. wikipedia.org
Six central iron atoms: These six iron atoms are arranged in a trigonal prism around the central carbide atom. wikipedia.org Each of these "belt" iron atoms is coordinated by three sulfide ligands and the central carbide. scispace.com This S₃C coordination environment is a unique feature of the FeMoco. acs.org
Table 2: Coordination Details of Metal Centers in FeMoco
| Metal Center | Coordination Geometry | Ligands | Protein Residue Ligand |
| Molybdenum (Mo) | Octahedral | 3x Sulfide, 1x Homocitrate (bidentate) | α-His442 wikipedia.orgacs.org |
| Unique Iron (Fe1) | Tetrahedral | 3x Sulfide | α-Cys275 wikipedia.orgnih.gov |
| Central Irons (Fe2-7) | Distorted Tetrahedral | 3x Sulfide, 1x Carbide | None |
Role of Interstitial Ligands in FeMoco Structure (e.g., Carbide)
The discovery of the interstitial carbide atom was a paradigm shift in understanding FeMoco's structure and stability. wikipedia.orgillinois.edu This central carbide is not a spectator ion; it plays a critical structural and electronic role.
Structural Role: The μ₆-carbide ligand resides in the center of the trigonal prism formed by six iron atoms, acting as a structural linchpin that holds the core of the cofactor together. wikipedia.orgchemrxiv.org It is believed to provide rigidity to the cluster, which is important for maintaining the precise geometry required for nitrogenase reactivity. wikipedia.org The presence of the carbide poses a significant challenge for the chemical synthesis of FeMoco mimics. chemrxiv.org
Electronic Role: The carbide ligand significantly influences the electronic properties of the FeMoco. pnas.orgrsc.org It forms highly covalent bonds with the surrounding iron atoms, thereby modulating the electronic structure of the entire cluster. rsc.org Electrochemical studies on synthetic model compounds suggest that the interstitial carbon ligand may increase the reducing power of the cluster, making it more capable of transferring electrons to the dinitrogen substrate. pnas.orgscispace.com This electronic tuning is crucial for the enzyme's ability to perform the energetically demanding reduction of N₂ to ammonia (B1221849). pnas.org While the carbide itself is not lost during catalysis, its influence on the cluster's redox properties is considered essential for the catalytic mechanism. scispace.com
Biosynthesis Pathways of the Iron-Molybdenum Cofactor (FeMo-co)
The biosynthesis of FeMo-co is a remarkably complex and highly regulated process that requires the coordinated action of numerous "Nif" (nitrogen fixation) gene products. wikipedia.orgnih.gov The assembly is a stepwise process involving the formation of precursor clusters that are sequentially matured into the final cofactor.
NifB-Cofactor (NifB-co) as a Precursor to FeMo-co
A critical and committed step in the biosynthesis of FeMo-co is the formation of a key precursor known as the NifB-cofactor (NifB-co). frontiersin.orgacs.org NifB-co is an [8Fe-9S-C] cluster that serves as the direct precursor to the iron-molybdenum cofactor. frontiersin.orgpnas.org It contains the complete iron-sulfur-carbide core of FeMoco but lacks both molybdenum and the homocitrate ligand. annualreviews.org
The synthesis of NifB-co is catalyzed by the NifB protein. pnas.org This reaction is a complex fusion process where two [4Fe-4S] clusters are stitched together. wikipedia.org During this fusion, a ninth sulfur atom and a central carbide atom are inserted. pnas.orguniprot.org The source of the carbide is S-adenosyl-L-methionine (SAM), which donates a methyl group that becomes the interstitial carbide. wikipedia.org NifB-co is an obligate intermediate, not only for FeMo-co but also for the cofactors of the alternative vanadium (FeV-co) and iron-only (FeFe-co) nitrogenases, highlighting its central role in all known nitrogenase systems. frontiersin.orgacs.org Once synthesized, NifB-co is extremely unstable and oxygen-sensitive. frontiersin.org
Enzymatic Roles in FeMo-co Assembly (e.g., NifB, NifEN, NifH)
The assembly of FeMo-co from its constituent parts into a functional cofactor ready for insertion into the nitrogenase enzyme (NifDK) is a multi-step process orchestrated by several key enzymes. nih.govontosight.ai
NifB: This is a radical SAM enzyme that catalyzes the first committed and arguably most complex step in the biosynthesis: the synthesis of the NifB-co [8Fe-9S-C] precursor. wikipedia.orgnih.govuniprot.org NifB utilizes radical SAM chemistry to fuse two [4Fe-4S] clusters and insert the central carbide atom. nih.govpnas.org The initial [4Fe-4S] clusters are themselves assembled by the action of NifS (a cysteine desulfurase) and NifU (a scaffold protein). nih.govannualreviews.org
NifEN: This protein acts as a scaffold or maturase for the next stage of biosynthesis. nih.govcaltech.edu NifEN is homologous in sequence and structure to the NifDK protein, suggesting it provides a template for the final cofactor assembly. nih.govnih.gov The NifB-co precursor is transferred from NifB (potentially via a carrier protein like NifX) to NifEN. pnas.organnualreviews.org On the NifEN scaffold, the final maturation steps occur: the incorporation of molybdenum and homocitrate into the precursor cluster. nih.govpnas.org
NifH: This protein, also known as the Fe protein or dinitrogenase reductase, has multiple roles. pnas.org In addition to its primary function as the electron donor to the nitrogenase enzyme, NifH is essential for FeMo-co biosynthesis. pnas.orgnih.gov It is required for the maturation of the cofactor on the NifEN scaffold, a process that involves the ATP-dependent insertion of molybdenum and homocitrate. annualreviews.orgpnas.org Evidence suggests that NifH forms a complex with NifEN during this maturation step. nih.gov Interestingly, the redox-active [4Fe-4S] cluster of NifH is not required for its role in cofactor synthesis, implying its function in this context is not electron transfer but likely related to conformational changes or substrate delivery. pnas.org
Once fully assembled on NifEN, the mature FeMo-co is transferred to the apo-NifDK protein, a process that may be facilitated by a chaperone protein called NafY, to form the active nitrogenase enzyme. annualreviews.orgrsc.org
Table 3: Key Enzymes in FeMo-co Biosynthesis
| Enzyme | Gene(s) | Function |
| NifS / NifU | nifS, nifU | Assemble initial [4Fe-4S] clusters. nih.govannualreviews.org |
| NifB | nifB | Synthesizes the [8Fe-9S-C] NifB-co precursor from two [4Fe-4S] clusters. frontiersin.orgpnas.org |
| NifEN | nifE, nifN | Acts as a scaffold for the maturation of NifB-co into FeMo-co by incorporating Mo and homocitrate. nih.govcaltech.edu |
| NifH | nifH | Participates in the ATP-dependent maturation of the cofactor on NifEN. pnas.orgnih.gov |
| NifV | nifV | Synthesizes homocitrate. wikipedia.org |
Molecular Mechanisms of Cluster Fusion and Heterometal Insertion
The intricate biosynthesis of the iron-molybdenum cofactor (FeMo-co), the active site for dinitrogen reduction, is a paradigm of complex metallocluster assembly. pnas.org This process occurs ex situ, meaning the cofactor is assembled on scaffold proteins before being inserted into the final dinitrogenase enzyme. pnas.orgacs.org The pathway begins with the formation of simple iron-sulfur building blocks, mobilized by proteins like NifU and NifS. pnas.organnualreviews.org
A pivotal step involves the radical SAM (S-adenosyl-L-methionine) enzyme NifB, which is essential for synthesizing the FeMo-co precursor. annualreviews.orgnih.gov NifB catalyzes the fusion and rearrangement of smaller iron-sulfur clusters into a complex [8Fe-9S-C] core known as NifB-co. asm.orgnih.gov This precursor is then transferred to the NifEN scaffold protein complex. pnas.orgnih.gov NifEN, which shares sequence homology with the dinitrogenase protein subunits NifD and NifK, serves as the platform for the final maturation steps. pnas.org The maturation of the precursor on NifEN requires molybdate (B1676688), homocitrate, the Fe protein (NifH) as a specific electron donor, and the hydrolysis of MgATP. pnas.orgnih.gov This process culminates in the insertion of both molybdenum and homocitrate to form the complete [MoFe7S9C-homocitrate] cluster. pnas.org The mature FeMo-co is then transferred from NifEN and inserted into the apo-dinitrogenase, a process that may be facilitated by chaperone proteins like NifY in some organisms. nih.govnih.gov
| Key Proteins in FeMo-co Assembly | Function |
| NifU/NifS | Mobilize iron and sulfur for initial Fe-S cluster formation. pnas.organnualreviews.org |
| NifB | A radical SAM enzyme that synthesizes the [8Fe-9S-C] precursor (NifB-co) through cluster fusion and insertion of a central carbide atom. annualreviews.orgasm.org |
| NifEN | Scaffold protein complex where the NifB-co precursor is processed and matured with the insertion of molybdenum and homocitrate. pnas.orgpnas.orgnih.gov |
| NifH (Fe Protein) | Acts as a specific, ATP-dependent electron donor for the maturation process on NifEN. pnas.orgnih.gov |
| NifY/NafY | Chaperone proteins thought to facilitate the insertion of the mature FeMo-co into the apo-dinitrogenase. nih.gov |
Variations in FeMo-co Biosynthesis Pathways
While the core principles of FeMo-co biosynthesis are conserved among nitrogen-fixing (diazotrophic) organisms, evolutionary adaptations have led to variations in the genetic and protein machinery. For instance, some diazotrophs possess alternative, molybdenum-free nitrogenases, such as the vanadium-dependent (Vnf) and iron-only (Anf) systems. wikipedia.org The biosynthesis of their respective cofactors (FeV-co and FeFe-co) also relies on the NifB-co precursor, highlighting a common evolutionary origin, but involves different gene products for heterometal insertion and subsequent steps. annualreviews.org
Phylogenetic analyses have revealed instances of lateral gene transfer of nif genes, including nifB, between different microbial lineages, such as from Methanosarcinales to Chloroflexi. frontiersin.org In some organisms, there are fusions of biosynthetic genes; for example, a NifENB fusion protein has been identified, which could potentially streamline the synthesis process by protecting the labile NifB-co intermediate. frontiersin.org Furthermore, combining nif gene products from different species has proven effective in reconstituting functional FeMo-co synthesis pathways in vitro and even in eukaryotic systems like yeast mitochondria, demonstrating a degree of modularity and interchangeability among the components. asm.orgnih.gov
Mechanistic Investigations of Dinitrogen Reduction at the FeMo-Cofactor
Proposed Substrate Binding Sites and Activation Mechanisms
The precise location of dinitrogen (N₂) binding and the mechanism of its activation at the FeMo-cofactor are central questions in nitrogenase research. It is widely accepted that N₂ does not bind to the resting state (E₀) of the enzyme. Instead, the cofactor must first accumulate three or four electrons and protons (reaching the E₃ or E₄ state) in a process described by the Lowe-Thorneley kinetic model. mdpi.compnas.orgnih.gov The E₄ state, in particular, is considered to be primed for N₂ binding. pnas.orgunizin.org
Role of Iron and Molybdenum Centers in Catalytic Cycles
Within the FeMo-cofactor, the iron and molybdenum atoms play distinct and cooperative roles. The seven iron atoms form the core catalytic framework where substrate binding and reduction occur. researchgate.netacs.org The iron-sulfur belt provides a fluxional and electron-rich environment capable of the multi-electron transfer required for N₂ reduction. nih.govresearchgate.net Specifically, the iron atoms at the Fe2/Fe6 face are implicated as the primary sites for N₂ coordination and activation. rsc.org The electronic structure of these iron sites is crucial; calculations suggest that a low-spin state at the binding iron atom is important for effective N₂ coordination. rsc.org
Spectroscopic and Computational Insights into Reaction Intermediates
Understanding the transient species formed during the catalytic cycle is crucial for elucidating the nitrogenase mechanism. A combination of advanced spectroscopic techniques and high-level computational modeling has been essential in this pursuit. acs.orgnih.gov Freeze-quench methods allow for the trapping of the enzyme in various intermediate states (Eₙ) of the Lowe-Thorneley model, which can then be analyzed. nih.gov
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopies have been particularly powerful. caltech.eduresearchgate.net ENDOR studies were instrumental in identifying the key E₄ "Janus" intermediate, revealing that it stores four reducing equivalents as two [Fe-H-Fe] bridging hydrides on the FeMo-cofactor. nih.govacs.org Spectroscopic analysis has also characterized other intermediates, including a final state with the product ammonia bound to the cofactor. nih.gov
Computational studies , primarily using Density Functional Theory (DFT) within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, provide atomic-level detail that complements experimental data. pnas.orgnih.gov These models have been used to investigate the electronic structure of the resting and intermediate states, predict favorable substrate binding modes, and calculate the energetic feasibility of proposed reaction pathways. pnas.orgnih.govworldscientific.com For example, calculations have shown that N₂ binding is energetically unfavorable on the resting state but becomes favorable on specific, activated E₄ structures. rsc.org
| Technique | Key Insights into Reaction Intermediates |
| EPR/ENDOR Spectroscopy | Identified the E₄ state as containing two [Fe-H-Fe] bridging hydrides; characterized various spin states (S=3/2 for E₀, S≥2 for some integer-spin states) of the cofactor during turnover. nih.govnih.govacs.org |
| Infrared (IR) Spectroscopy | Used to probe vibrational modes of bound inhibitors like CO and has recently provided direct evidence for S-H stretching frequencies, confirming the protonation of bridging sulfides. acs.orgnih.gov |
| Mössbauer Spectroscopy | Provides information on the oxidation and spin states of the individual iron sites within the cofactor. nih.gov |
| DFT/QM/MM Calculations | Modeled the electronic structure of Eₙ states, rationalized the obligatory H₂ evolution, predicted that N₂ binds to Fe2/Fe6 sites, and evaluated the energetics of proton and electron transfer steps. rsc.orgpnas.orgnih.gov |
Proton and Electron Transfer Dynamics in FeMo-co Catalysis
The conversion of one N₂ molecule to two NH₃ molecules is a complex process requiring the precisely timed delivery of eight electrons and eight protons to the FeMo-cofactor active site. rsc.orgnih.gov
Proton transfer to the deeply buried active site is also a critical and highly controlled process. It is believed to occur via a "proton wire," a conserved chain of water molecules and amino acid residues that extends from the protein surface to the cofactor. rsc.orgacs.org The coupling between electron and proton transfer (Proton-Coupled Electron Transfer, PCET) is fundamental to the mechanism. nih.gov Computational studies suggest that the addition of an electron to the FeMo-cofactor increases the negative charge on its sulfur atoms, making them more basic and thus triggering the transfer of a proton from the nearby terminus of the proton wire. rsc.org This tight coupling ensures the sequential formation of hydrogenated intermediates on the path to ammonia, preventing the release of partially reduced, and potentially harmful, byproducts. nih.gov
Synthetic Analogs and Mimics of the FeMo-Cofactor
The iron-molybdenum cofactor (FeMo-co) at the active site of nitrogenase represents a pinnacle of biological complexity, catalyzing the reduction of dinitrogen (N₂) to ammonia (NH₃) under ambient conditions. nih.gov Its intricate structure, a [MoFe₇S₉C(R-homocitrate)] cluster, has inspired decades of synthetic efforts to create structural and functional mimics. osti.gov These synthetic analogs are crucial for probing the cofactor's unique properties and elucidating the mechanism of biological nitrogen fixation. nih.govacs.org
The synthesis of clusters that replicate the FeMo-cofactor is a formidable challenge in inorganic chemistry due to the cluster's complex framework and the presence of a unique µ₆-bridging carbide atom at its core. researchgate.netpnas.org
Early and Self-Assembly Approaches Initial synthetic strategies were guided by the elemental composition of the cofactor as it was known at the time. Following the determination that the cofactor was a Mo-Fe-S cluster, early work focused on reproducing its stoichiometry. osti.govpnas.org This led to the successful synthesis of double-cubane clusters through one-pot self-assembly reactions. A prominent example is the bis(thiolato)sulfido-bridged double cubane, [Mo₂Fe₆S₉(SEt)₈]³⁻, which features two [MoFe₃S₄] units bridged through the molybdenum atoms. osti.govmdpi.com These self-assembly reactions typically involved combining sources like [MoS₄]²⁻ with iron salts (e.g., FeCl₃) and thiolates (e.g., NaSR). mdpi.com While these early models were significant breakthroughs, they lacked the core topology and the interstitial light atom of the native cofactor. osti.gov
Recent advancements have moved towards more controlled, stepwise approaches:
Cluster-Coupling Strategy: A highly successful recent strategy involves a retrosynthetic approach to couple pre-synthesized cluster fragments. This method has yielded the first synthetic mimics that are highly analogous to the FeMo-cofactor, containing the characteristic trigonal prismatic [Fe₆(µ₆-C)] and [Fe₆(µ₆-N)] moieties. pnas.orgchemrxiv.orgresearchgate.net This versatile strategy provides a platform for creating a family of mimics by varying the metal (M=Mo, W) and interstitial atoms (X=C, N). researchgate.netchemrxiv.org
Ligand Metathesis: Another rational design strategy utilizes ligand metathesis on incomplete cubane-type clusters. By starting with clusters like [(Tp)WFe₂S₃Q₃]⁻ (where Q is a labile halide ligand), chemists can perform substitution reactions to introduce a variety of other bridging ligands, including azide (B81097) (N₃⁻), which can serve as a precursor to nitride. pnas.org This approach led to the synthesis of [(Tp)WFe₃S₃(µ₃-NSiMe₃)Cl₃]⁻, which contains a light atom in the core and is a close mimic of the [MoFe₃S₃C] fragment of the native cofactor. pnas.org
The design of these synthetic systems often incorporates sterically bulky ligands to stabilize the cluster cores and facilitate their isolation and characterization. mdpi.com Despite significant progress, no synthetic analogue has perfectly replicated the complete structure and function of the native FeMo-cofactor. mdpi.com
A primary goal of synthesizing FeMo-cofactor mimics is to study their reactivity towards dinitrogen and other small molecules that are substrates or inhibitors of nitrogenase. These studies provide crucial insights into the possible binding modes and activation pathways at the biological active site.
Dinitrogen Binding and Reduction While many structural analogs have been synthesized, achieving N₂ reduction remains a benchmark for functional mimics. Significant progress has been made with simpler, iron-based molecular complexes that have been shown to bind N₂, cleave the N-N bond, and catalytically produce ammonia, demonstrating the feasibility of iron as the site of N₂ activation. nih.govnih.gov
In the context of Mo-Fe-S clusters, reactivity has been demonstrated with key nitrogenase substrates:
N₂ Binding: Researchers have shown that embedding an [MoFe₃S₄] cluster within a protective ligand environment enables the binding of N₂ at an iron site. The resulting bridging dinitrogen complex, [MoFe₃S₄]₂(µ-η¹:η¹-N₂), exhibits a significantly weakened N-N bond, a critical step towards its cleavage. researchgate.net
Hydrazine (B178648) Reduction: Some synthetic [4Fe-3S] clusters, which can be seen as sub-structures or precursors to the cofactor, have been shown to reduce hydrazine (N₂H₄), a known intermediate or substrate of nitrogenase, to produce an NH₂-bound iron-sulfur cluster. researchgate.net
Reactivity with Other Small Molecules Synthetic models and the extracted cofactor have been shown to react with a range of small molecules, revealing the cluster's versatile catalytic capabilities.
Carbon Monoxide (CO): CO is an inhibitor of nitrogenase that is also reduced to hydrocarbons. rsc.orgosti.gov Synthetic models have been instrumental in understanding CO binding. A pentametallic cluster with a MoS₃Fe₃CMo composition and a bridging CO ligand has been synthesized, closely resembling the geometry of the CO-inhibited state of the native enzyme (lo-CO). acs.org This model shows significant C-O bond activation, providing a tangible analogue for the interaction of π-acidic ligands with the cofactor. acs.org
Other Substrates: The FeMo-cofactor, when extracted from the protein, can catalytically reduce molecules like cyanide (CN⁻) and carbon dioxide (CO₂) in the presence of appropriate reductants, highlighting the intrinsic reactivity of the cluster itself. rsc.org Synthetic iron-hydride complexes with sulfur ligands have also been shown to reduce CO₂. nih.gov
Synthetic analogs of the FeMo-cofactor serve as indispensable tools for testing mechanistic hypotheses and understanding the fundamental principles of biological nitrogen fixation.
The Site of N₂ Binding and Reduction A central question in nitrogenase research is the exact site of substrate binding. The reactivity of numerous synthetic iron complexes towards N₂ provides strong evidence supporting the hypothesis that one or more iron atoms in the cofactor's "waist" are the primary sites for N₂ coordination and reduction. nih.govacs.orgnih.gov Synthetic studies have modeled how an open coordination site might be generated, showing that Fe-S bond cleavage can precede N₂ binding in a model system. acs.orgnih.gov This mimics the proposed labilization of a belt sulfide in the native enzyme to accommodate the incoming substrate. nih.gov
The Role of the Interstitial Carbide The discovery of the central carbide atom raised fundamental questions about its role. pnas.org Synthesizing clusters with interstitial light atoms (C⁴⁻, N³⁻) is critical for investigating this. researchgate.netpnas.org Theoretical studies on these mimics indicate that the carbide has a profound effect on the electronic structure of the cofactor through highly covalent Fe-C bonding. chemrxiv.orgresearchgate.net The ability to now incorporate carbon into synthetic FeMo-co analogs provides a platform to experimentally probe the carbide's influence on substrate binding and reduction. pnas.org
Electronic Structure and Mechanistic Implications Synthetic models provide crucial benchmarks for spectroscopic and computational studies.
Electronic Ground States: Quantum chemical calculations on the recently synthesized, highly analogous mimics show that their electronic ground states, featuring maximized antiferromagnetic coupling between the iron centers, closely resemble those observed for the native FeMo-cofactor. pnas.orgchemrxiv.orgresearchgate.net
Redox Properties: The study of redox changes in synthetic MFe₃S₄ cubanes shows that electron transfer is largely confined to the iron centers, which is consistent with observations in the biological system. rsc.org
Mechanistic Steps: Synthetic systems have been used to model key steps of the proposed catalytic cycle. For instance, iron-hydride-sulfur complexes that reductively eliminate H₂, a process thought to precede N₂ binding in the enzyme, have been prepared. nih.govacs.org This reductionist approach helps to establish the chemical feasibility of individual steps in the complex biological process. nih.gov
Compound and Cluster Names
| Name/Formula | Description |
| FeMo-cofactor (FeMo-co) | The native iron-molybdenum cofactor active site of nitrogenase, [MoFe₇S₉C(R-homocitrate)]. |
| [Mo₂Fe₆S₉(SEt)₈]³⁻ | A synthetic double-cubane cluster, one of the earliest structural mimics of the FeMo-co. |
| [MoFe₃S₄] | A heterometallic cubane-type core motif found in many synthetic analogs. |
| [Fe₆(µ₆-C)] moiety | The characteristic trigonal prismatic core with a central carbide atom, replicated in recent advanced mimics. |
| [Fe₆(µ₆-N)] moiety | A synthetic trigonal prismatic core with a central nitride atom, created as an analog to the carbide version. |
| [(Tp)WFe₂S₃Q₃]⁻ | An incomplete cubane-type cluster used as a precursor in ligand metathesis synthesis (Q=halide). |
| [(Tp)WFe₃S₃(µ₃-NSiMe₃)Cl₃]⁻ | A synthetic cluster with a core light atom, mimicking a fragment of the FeMo-cofactor. |
| [MoFe₃S₄]₂(µ-η¹:η¹-N₂) | A synthetic complex featuring a dinitrogen molecule bridging two [MoFe₃S₄] clusters. |
| MoS₃Fe₃CMo cluster | A synthetic pentametallic cluster with a bridging CO ligand, modeling the CO-inhibited state of nitrogenase. |
Catalysis by Iron Molybdenum Compounds
Iron Molybdate (B1676688) Catalysts for Selective Oxidation Reactions
Iron molybdate catalysts are a cornerstone in the chemical industry for the selective oxidation of alcohols. Their performance is intricately linked to their phase composition, the ratio of their metallic components, and their interaction with oxygen.
The catalytic conversion of methanol (B129727) to formaldehyde (B43269) is a significant industrial process, and iron molybdate catalysts are paramount to its success. The primary active phase in these catalysts is ferric molybdate, Fe₂(MoO₄)₃. uodiyala.edu.iqdtu.dk However, commercial catalysts are typically formulated with an excess of molybdenum, leading to the presence of both Fe₂(MoO₄)₃ and molybdenum trioxide (MoO₃). uodiyala.edu.iq This excess of Mo is crucial as it has been shown to segregate to the surface of the catalyst. rsc.org
Research has revealed that the catalytic active phase is, more specifically, a surface monolayer of molybdenum oxide (MoOx) on the bulk crystalline Fe₂(MoO₄)₃. cardiff.ac.uk The underlying Fe₂(MoO₄)₃ is considered to be more active than bulk MoO₃ for formaldehyde formation. cardiff.ac.uk The synergy between these phases results in a catalyst with high selectivity and activity. Catalysts with a core-shell structure of MoOₓ on Fe₂O₃ have demonstrated superior activity compared to conventional iron molybdate catalysts, achieving 50% methanol conversion at significantly lower temperatures. rsc.org For instance, a 6 ML MoOₓ/Fe₂O₃ catalyst reached 50% conversion at 190°C, a notable improvement over the 212°C required for bulk Fe₂(MoO₄)₃. rsc.org
The performance of these catalysts is exceptional, with high conversion rates of methanol and high selectivity towards formaldehyde. Under optimal conditions, methanol conversion can exceed 99%, with formaldehyde selectivity reaching around 89%. researchgate.net
| Catalyst Formulation | Temperature for 50% Conversion (°C) | Methanol Conversion (%) | Formaldehyde Selectivity (%) | Reference |
|---|---|---|---|---|
| Bulk Fe₂(MoO₄)₃ | 212 | - | - | rsc.org |
| 6 ML MoOₓ/Fe₂O₃ | 190 | - | - | rsc.org |
| Fresh FeMo (Industrial-like) | 250 | 95.6 | 89.8 | researchgate.net |
| Regenerated FeMo (Mo/Fe = 2.5) | 250 | >99.9 | 88.3-89.3 | researchgate.net |
The selective oxidation of methanol over iron molybdate catalysts is widely understood to proceed via the Mars-van Krevelen redox mechanism. acs.org This mechanism involves a cyclical process where the catalyst is first reduced by the reactant (methanol) and subsequently reoxidized by an oxidizing agent (oxygen). A key feature of this mechanism is that the oxygen incorporated into the product comes from the catalyst's lattice, not directly from the gas phase. cardiff.ac.ukacs.org
The process can be summarized in the following steps:
Adsorption and Reaction: Methanol adsorbs onto the catalyst surface, where it reacts with the lattice oxygen of the iron molybdate. This leads to the formation of formaldehyde and water, and the catalyst surface becomes reduced.
Product Desorption: The formaldehyde and water molecules desorb from the surface.
Catalyst Reoxidation: The reduced catalyst is then reoxidized by gas-phase oxygen, which replenishes the consumed lattice oxygen and regenerates the active sites for the next catalytic cycle.
Isotopic studies have confirmed the redox nature of this reaction. cardiff.ac.uk The rate-limiting step is believed to be the abstraction of a proton from the methyl group of a chemisorbed methoxy species. acs.org The crucial catalytic feature is the presence of -O-Mo-O-Fe-O-Mo-O- groups, as found in Fe₂(MoO₄)₃. acs.org
The molar ratio of molybdenum to iron (Mo/Fe) is a critical parameter that dictates the catalytic performance of iron molybdate catalysts. For high catalytic activity and selectivity towards formaldehyde, a Mo/Fe ratio greater than the stoichiometric 1.5 is required. uodiyala.edu.iqcardiff.ac.uk Industrial catalysts typically have Mo/Fe ratios above 2.0. researchgate.net
The excess molybdenum, present as MoO₃, serves several vital functions:
Replenishment of Volatilized Molybdenum: During the reaction, especially in reactor hot spots, molybdenum can form volatile species and be lost from the catalyst. uodiyala.edu.iqrsc.org The excess MoO₃ acts as a reservoir to replenish this lost molybdenum, thereby maintaining the active Fe₂(MoO₄)₃ phase and extending the catalyst's lifetime. rsc.orgcardiff.ac.uk
Enhanced Selectivity: The presence of excess MoO₃ is linked to higher selectivity for formaldehyde. dtu.dk This is attributed to an increased availability of oxygen at the catalyst surface and modifications to the surface acidity. dtu.dk A molybdenum-rich surface is more effective for the selective oxidation pathway.
Structural Stability: The excess MoO₃ helps to limit the formation of iron-rich phases, which are less selective and tend to catalyze the complete combustion of methanol to carbon dioxide and water. cardiff.ac.uk
Studies have shown that while the Fe₂(MoO₄)₃ phase is the active component, the presence of excess MoO₃ is essential for stable and selective long-term operation. dtu.dk
Effective oxygen transport and rapid surface reoxidation are crucial for maintaining the catalytic cycle in the Mars-van Krevelen mechanism. Isotopic oxygen experiments have demonstrated that gas-phase oxygen is not directly involved in the oxidation of methanol but is necessary for reoxidizing the catalyst. cardiff.ac.uk
The mobility of lattice oxygen within the bulk of Fe₂(MoO₄)₃ is greater than that in MoO₃. cardiff.ac.uk This allows for the efficient transport of oxygen from the bulk to the surface active sites as they are reduced by methanol. This bulk lattice oxygen is readily available for reaction at temperatures above 250°C. cardiff.ac.uk The ability of the Fe₂(MoO₄)₃ structure to remain fully oxidized at the surface by supplying oxygen from the bulk is a key factor in its sustained activity. cardiff.ac.uk
The reoxidation of the reduced catalyst surface is a critical step. Mo-rich catalysts exhibit an improved capacity for surface reoxidation. uodiyala.edu.iq The presence of Fe in the iron molybdate structure is thought to facilitate the transfer of oxygen between the surface and the gas phase, thereby aiding in the reoxidation of reduced molybdenum sites. researchgate.net Water, a product of the reaction, can retard the reoxidation step, which may contribute to catalyst deactivation over time.
Synthesis Methodologies for Iron-Molybdenum Catalysts
The method of preparation significantly influences the physicochemical properties and, consequently, the catalytic performance of iron-molybdenum catalysts. Co-precipitation and sol-gel techniques are two common and effective methods for synthesizing these materials.
Co-precipitation is a widely used and relatively straightforward method for preparing iron molybdate catalysts. uodiyala.edu.iqmdpi.com This technique involves the simultaneous precipitation of iron and molybdenum species from a solution of their precursor salts, typically iron(III) nitrate and ammonium heptamolybdate. uodiyala.edu.iqdtu.dk The process generally includes mixing the precursor solutions, which leads to the formation of a precipitate. This precipitate is then filtered, washed, dried, and calcined at elevated temperatures (e.g., 500°C) to form the final catalyst. uodiyala.edu.iq The pH of the solution during precipitation is a critical parameter that can affect the properties of the final material. ijisrt.com
Advantages of Co-precipitation:
Simplicity and cost-effectiveness. mdpi.com
Potential for high yield and reproducibility. ijarsct.co.in
Produces catalysts with performance comparable to commercial ones. uodiyala.edu.iq
Sol-gel techniques offer an alternative route that can provide a more homogeneous distribution of the metal components at an atomic level. cardiff.ac.uk This method often involves the use of chelating agents, such as citric acid or other dicarboxylic acids (e.g., malonic acid), which form stable complexes with the metal ions. cardiff.ac.ukresearchgate.net The process typically involves dissolving the metal precursors and the chelating agent in a solvent to form a sol, which is then heated to form a viscous gel. Subsequent drying and calcination of the gel yield the final mixed oxide catalyst. youtube.com
Advantages of Sol-gel Techniques:
Excellent homogeneity and atomic-level mixing of precursors. cardiff.ac.uk
Better distribution and dispersion of excess MoO₃ over the Fe₂(MoO₄)₃ phase. mdpi.com
Can lead to improved formaldehyde yields compared to co-precipitation methods, as it can prevent the formation of iron-rich centers that lead to combustion. cardiff.ac.uk
While the sol-gel method can produce catalysts with a more uniform structure, it has been noted that they may be less active than those prepared by co-precipitation due to the potential for irreversible surface reduction during calcination. researchgate.netmdpi.com
| Synthesis Method | Key Features | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Co-precipitation | Simultaneous precipitation of Fe and Mo precursors from solution. | Simple, cost-effective, high yield, comparable to commercial catalysts. | Can lead to less homogeneous structures with iron-rich centers. | uodiyala.edu.iqcardiff.ac.ukmdpi.com |
| Sol-Gel | Formation of a sol-gel from metal precursors and a chelating agent. | High homogeneity, better dispersion of MoO₃, can improve selectivity. | Potentially lower activity due to surface reduction during calcination. | cardiff.ac.ukresearchgate.netmdpi.com |
Hydrothermal and Microwave-Hydrothermal Synthesis
Hydrothermal synthesis is a method utilized for the preparation of iron-molybdenum catalysts, offering a one-step, low-temperature route to produce these materials. researchgate.net This technique involves the reaction of precursors in an aqueous solution within a sealed, heated vessel, known as an autoclave. ijisrt.com Typically, iron nitrate nonahydrate [Fe(NO₃)₃·9H₂O] and ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] are used as the iron and molybdenum sources, respectively. researchgate.netdtu.dk These are dissolved separately in demineralized water, and the ammonium heptamolybdate solution is added to the iron nitrate solution under vigorous stirring, leading to immediate precipitation. dtu.dk
The mixture is then placed in an autoclave and heated to temperatures that can be as low as 100°C for a few hours. researchgate.netijisrt.com For instance, syntheses performed at 100°C for under 4 hours have successfully produced phase-pure Fe₂(MoO₄)₃ when the Mo:Fe ratio is 1.5. researchgate.net In other procedures, the autoclave is heated to around 270°C under 90 to 100 bar of pressure for approximately 2 hours. ijisrt.com After the reaction, the contents are cooled, and the resulting solid is often calcined at higher temperatures, such as 500°C, to form the final catalyst. ijisrt.comrsc.org
This method allows for precise control over the shape, size, and crystalline structure of the final product by adjusting synthesis parameters. ijisrt.com Catalysts produced via hydrothermal methods can result in mixed-phase materials, such as a combination of poorly crystalline Mo₅O₁₄ and an amorphous Fe₂(MoO₄)₃ precursor, which upon calcination can form a high-surface-area mixed Fe₂(MoO₄)₃/MoO₃ catalyst. researchgate.net
A variation of this technique is the microwave-hydrothermal method, which has also been investigated for the synthesis of iron-molybdenum oxide nanoparticles. researchgate.net This approach can accelerate the crystallization process, leading to shorter reaction times compared to conventional hydrothermal synthesis.
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, often carried out using a ball milling process, presents a rapid and green approach to preparing iron-molybdenum catalysts. researchgate.net This method involves the grinding of precursor materials, inducing chemical reactions and structural changes through mechanical energy. The physicochemical properties and catalytic performance of the resulting catalysts are highly dependent on the experimental conditions of the mechanochemical process. researchgate.net
Key parameters that influence the final product include the size and ratio of the grinding balls, the mass ratio of the balls to the raw materials, and the duration of the milling process. researchgate.net Research has shown that these variables can alter the phase composition, particle uniformity, and ultimately the catalytic efficiency. researchgate.net
For example, in the oxidation of methanol to formaldehyde, iron-molybdenum catalysts prepared using small grinding balls demonstrated a higher formaldehyde yield (95.2%) compared to those prepared with larger balls. researchgate.net The phase composition of MoO₃/Fe₂(MoO₄)₃ is also affected by the ratio of balls to materials, which in turn correlates with formaldehyde selectivity. researchgate.net Furthermore, extending the ball grinding time up to 120 minutes has been found to improve the uniformity of the catalyst particles and increase the content of the desired Fe₂(MoO₄)₃ phase, leading to a high formaldehyde selectivity of 97.56%. researchgate.net This physical mixing method can produce highly effective catalysts, potentially offering improvements over conventional co-precipitation techniques. epa.gov
| Mechanochemical Parameter | Observation/Result | Impact on Catalysis |
|---|---|---|
| Ball Size | Catalysts prepared with small balls showed the highest performance. researchgate.net | Achieved a formaldehyde yield of 95.2%. researchgate.net |
| Ball-to-Material Mass Ratio | The phase composition of MoO₃/Fe₂(MoO₄)₃ varied with the ratio. researchgate.net | Directly correlated with formaldehyde selectivity. researchgate.net |
| Ball Milling Time | Increasing time up to 120 min improved particle uniformity and Fe₂(MoO₄)₃ content. researchgate.net | Resulted in the highest formaldehyde selectivity (97.56%). researchgate.net |
Precursor Chemistry in Iron Molybdate Catalyst Preparation (e.g., Fe(II) vs. Fe(III) precursors)
The choice of iron precursor, specifically the oxidation state of iron (Fe(II) vs. Fe(III)), plays a significant role in the preparation of iron molybdate catalysts. researchgate.netuwc.ac.za While Fe(III) sources like iron(III) nitrate are commonly used, employing Fe(II) precursors offers distinct advantages. ijisrt.comdtu.dk Using Fe(II) allows for the preparation solutions to be less acidic, as Fe²⁺ ions are more stable towards hydrolysis than Fe³⁺ ions. uwc.ac.za This can also help eliminate impurities of iron(III) oxide (Fe₂O₃), which are known to be detrimental to the selectivity of the methanol oxidation process, as they primarily catalyze the complete combustion to CO₂. uwc.ac.za
In the Fe(II)–Mo(VI) aqueous system, three main types of chemical reactions occur:
Formation of complexes between Fe(II) and molybdate(VI) ions. researchgate.net
Inner-sphere oxidation of the coordinated Fe(II) by Mo(VI). researchgate.net
Decomposition of these complexes to form scarcely soluble Fe(III) molybdate, Mo(VI) hydrous trioxide, and molybdenum blue. researchgate.net
The solid molybdoferrate(II) precursor formed from the reaction is subsequently calcined in air. uwc.ac.za This heat treatment oxidizes Fe(II) to Fe(III), resulting in a homogeneous mixture of iron(III) molybdate and molybdenum trioxide, which constitutes the active catalyst. uwc.ac.za Catalysts prepared from Fe(II) precursors have been tested in the oxidation of methanol to formaldehyde and have demonstrated similar activity and selectivity to those prepared conventionally using Fe(III) precursors. researchgate.netuwc.ac.za This indicates that the Fe(II) route is a viable alternative that can simplify the preparation process and potentially reduce the need for prolonged heat treatments required to remove iron oxide impurities. uwc.ac.za
Deactivation Mechanisms of Iron-Molybdenum Catalysts
Iron-molybdenum catalysts, while highly selective for processes like the partial oxidation of methanol to formaldehyde, suffer from deactivation over time, which limits their industrial lifetime to approximately 1 to 2 years. dtu.dkdtu.dk The primary cause of this deactivation is the loss of molybdenum from the catalyst bed under reaction conditions. dtu.dkrsc.org This phenomenon leads not only to a loss of catalytic activity and selectivity but also to operational issues such as an increased pressure drop across the reactor. dtu.dkdtu.dk
Molybdenum Volatilization and Loss of Surface MoOₓ Species
The principal deactivation mechanism for iron-molybdenum catalysts is the volatilization of molybdenum. dtu.dkacs.org At reaction temperatures, typically between 270-400°C, the excess molybdenum trioxide (MoO₃) present in the catalyst reacts with methanol to form volatile organo-molybdenum compounds. dtu.dkrsc.orgdtu.dk These species may include MoO₂(OCH₃)₂, MoO₂(OH)(OCH₃), and others. dtu.dk
This process leads to a depletion of molybdenum from the catalyst, starting with the loss of the excess α-MoO₃ phase, which can occur within the first 10 hours of operation and cause an initial activity loss of around 50%. rsc.orgresearchgate.net Over extended periods (up to 600 hours), molybdenum continues to leach from the iron molybdate phase (Fe₂(MoO₄)₃) itself. rsc.orgdtu.dk This progressive loss of Mo results in the formation of iron-rich phases such as FeMoO₄ and eventually unselective Fe₂O₃. dtu.dkrsc.org
The volatilized molybdenum species are transported downstream through the reactor. dtu.dkacs.org As the methanol is consumed and its concentration decreases, these volatile compounds can decompose back into MoO₃, which then deposits in the cooler parts of the catalyst bed and the reactor outlet. dtu.dkdtu.dk This deposition is a major cause of increased pressure drop, which often necessitates shutting down the process and replacing the catalyst. dtu.dk The rate of molybdenum volatilization is influenced by reaction conditions; it is enhanced by higher methanol concentrations and temperatures. dtu.dk
Influence of Preparation Parameters on Catalyst Stability
The stability and operational lifetime of iron-molybdenum catalysts are significantly influenced by the parameters used during their preparation. dtu.dk The method of synthesis and the resulting physicochemical properties of the catalyst play a crucial role in its resistance to deactivation, particularly against molybdenum volatilization. dtu.dkuodiyala.edu.iq
One key parameter is the Mo/Fe atomic ratio. Commercial catalysts are typically prepared with an excess of molybdenum (Mo/Fe ratio > 1.5) to compensate for the inevitable loss of Mo during operation. dtu.dkacs.org This excess MoO₃ can exist in different crystalline forms, and the specific phase present can impact stability. dtu.dk For instance, catalysts synthesized via a hydrothermal method to have excess molybdenum in the form of large crystals of metastable hexagonal MoO₃ (h-MoO₃) have shown enhanced stability compared to those with the thermodynamically stable α-MoO₃ phase. dtu.dk The larger crystal size of h-MoO₃ appears to slow the rate of volatilization, thereby extending the catalyst's lifetime. dtu.dk
The preparation method itself also affects the catalyst's structure and, consequently, its stability. uodiyala.edu.iq For example, co-precipitation followed by filtration yields a catalyst with high selectivity, whereas methods that omit the filtration step, such as kneading or precipitation followed by evaporation, result in less active and less selective catalysts. uodiyala.edu.iq The goal is to create a stable structure where the active Fe₂(MoO₄)₃ phase is maintained and the loss of the surface MoOₓ layer, which is crucial for catalytic activity, is minimized. researchgate.net
| Preparation Parameter | Influence on Stability | Reference Finding |
|---|---|---|
| Mo/Fe Ratio | An over-stoichiometric ratio (Mo/Fe > 1.5) is used to counteract Mo loss. dtu.dk | Excess MoO₃ is intended to replenish the active surface MoOₓ layer. researchgate.net |
| Crystalline Phase of Excess MoO₃ | Presence of large crystals of hexagonal MoO₃ (h-MoO₃) enhances stability. dtu.dk | The stabilizing effect of h-MoO₃ may be utilized to extend catalyst lifetime. dtu.dk |
| Synthesis Method | Co-precipitation with filtration produces more selective and stable catalysts than methods without filtration. uodiyala.edu.iq | The preparation method has a significant impact on the activity and selectivity of the catalyst. uodiyala.edu.iq |
Regeneration and Lifetime Extension Strategies
Several strategies have been developed to regenerate deactivated iron-molybdenum catalysts and extend their operational lifetime. These methods aim to restore the molybdenum content and the catalytic activity lost during operation.
One straightforward approach is in-situ reactivation through heat treatment. Mo-depleted catalysts can be partially reactivated by heating them in an oxygen-containing atmosphere (e.g., 10% O₂ in N₂) at temperatures between 400°C and 500°C. dtu.dk This treatment can significantly increase methanol conversion, likely by promoting the segregation of molybdenum from the bulk to re-establish a Mo-rich surface. dtu.dk
Another strategy involves replenishing the lost molybdenum. This can be done by treating the spent catalyst with a solution containing a non-oxidizing molybdenum compound, such as an organic solution of molybdenum dichloride, to replace the volatilized MoO₃. google.com Similarly, impregnation of the spent catalyst with an ammonium molybdate salt solution has been shown to restore activity, increasing methanol conversion and formaldehyde selectivity. researchgate.net
A more comprehensive regeneration approach involves the chemical recovery of molybdenum from the spent catalyst. Ammonia (B1221849) leaching has proven effective for selectively recovering molybdenum species with high efficiency (up to 95.3%). figshare.com In this process, the spent catalyst, which contains MoO₃, Fe₂(MoO₄)₃, and segregated iron oxides, is treated with an ammonia solution. figshare.comacs.org The molybdenum species dissolve to form soluble complexes like Mo₇O₂₄⁶⁻ and MoO₄²⁻, while the iron oxides remain as an insoluble solid residue. figshare.comacs.org The recovered molybdenum-containing solution can then be used as a precursor to synthesize a fresh batch of high-performance iron-molybdenum catalyst, which demonstrates excellent activity and stability. figshare.comacs.org
Other Catalytic Applications of Iron-Molybdenum Systems
Nitrogen Reduction Reaction (NRR) Catalysis
The electrochemical nitrogen reduction reaction (NRR) presents a promising, sustainable alternative to the energy-intensive Haber-Bosch process for ammonia synthesis. magtech.com.cnbohrium.com This method aims to convert atmospheric nitrogen and water into ammonia under ambient conditions, driven by renewable electricity. magtech.com.cnnih.gov In the quest for efficient electrocatalysts, iron-molybdenum compounds have garnered significant attention, largely inspired by the active site of the nitrogenase enzyme, the iron-molybdenum cofactor (FeMo-cofactor). magtech.com.cnnih.gov This biological catalyst efficiently breaks the strong triple bond of dinitrogen, a feat that is challenging to replicate synthetically. magtech.com.cn
Researchers have explored a variety of iron-molybdenum-based materials, including carbides, sulfides, and nitrides, as potential NRR catalysts. nih.govrsc.org The underlying principle is to mimic the structure and electronic properties of the FeMo-cofactor to facilitate the adsorption and activation of N₂ molecules. nih.govrsc.org Theoretical studies, such as those using density functional theory (DFT), have suggested that transition metals like iron and molybdenum are among the most active for NRR. magtech.com.cnnih.gov These studies help in understanding the reaction mechanisms and predicting the catalytic performance of different materials. nih.gov For instance, some calculations indicate that the Mo(110) surface can adsorb nitrogen adatoms more strongly than hydrogen adatoms, which is crucial for suppressing the competing hydrogen evolution reaction (HER). mdpi.com
One of the significant challenges in NRR research is the prevalence of false positives, where the detected ammonia originates from contaminants rather than the electrochemical reduction of dinitrogen. nih.govacs.orgnih.gov Rigorous experimental protocols are necessary to verify the true catalytic activity of these materials. nih.govnih.gov Despite these challenges, promising results have been reported for certain iron-molybdenum systems.
For example, a catalyst composed of iron, cobalt, and boron co-doped molybdenum disulfide (FeCoB-MoS₂) ultrathin nanosheets has demonstrated notable performance. This catalyst achieved an ammonia yield of 36.99 µg h⁻¹ mgcat⁻¹ at -0.15 V versus a reversible hydrogen electrode (RHE) and a Faradaic efficiency of 30.65% at -0.10 V vs RHE in a 0.1 M HCl electrolyte. acs.org The synergistic effect of the different dopants is believed to enhance the number of active sites and improve the catalyst's conductivity. acs.org
Another area of investigation involves ternary metal nitrides, such as Fe₃Mo₃N. youtube.com Computational studies on this material have explored its potential for ammonia synthesis, examining the energetics of different reaction pathways. youtube.com The isostructural Co₃Mo₃N has shown higher activity than some industrial iron-based catalysts, suggesting the potential of this class of materials. youtube.com
The table below summarizes the performance of selected iron-molybdenum-based catalysts in the nitrogen reduction reaction.
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | Ammonia Yield | Faradaic Efficiency (%) |
| FeCoB-MoS₂ | 0.1 M HCl | -0.15 | 36.99 µg h⁻¹ mgcat⁻¹ | - |
| FeCoB-MoS₂ | 0.1 M HCl | -0.10 | - | 30.65 |
| Mo (110) | - | -0.49 | - | 0.72 |
Materials Science and Metallurgical Applications of Iron Molybdenum Alloys
Synthesis and Characterization of Iron-Molybdenum Intermetallic Compounds
Thermal Treatment and Reduction of Fe-Mo Precursors
The synthesis of iron-molybdenum alloys and intermetallic compounds is critically dependent on the thermal treatment and reduction of various precursor materials. The specific phases obtained are highly sensitive to parameters such as the type of precursor, temperature, atmosphere, and duration of the heat treatment.
One common approach involves the reduction of mixed metal oxides. For instance, FeMo intermetallics with varying Fe/Mo molar ratios have been synthesized by reducing mixtures of FeO-Fe₂MoO₄-MoO₂ with hydrogen (H₂) at temperatures ranging from 600–750 °C. mdpi.com This gas-solid reaction route is a promising method for producing micro- and nanocrystalline Fe₂Mo. mdpi.com Another precursor, iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃), undergoes a stepwise reduction. When processed, it first reduces to Fe₂Mo₃O₈, FeMoO₄, and MoO₂ before the final formation of MoFe intermetallics and metallic molybdenum. mdpi.com
The thermal decomposition of molecular nanocluster precursors under controlled atmospheres also yields specific Fe-Mo materials. The thermolysis of a polyoxometalate cluster, [HₓPMo₁₂O₄₀⊂H₄Mo₇₂Fe₃₀(O₂CMe)₁₅O₂₅₄(H₂O)₉₀₋ᵧ(EtOH)ᵧ], has been investigated under various conditions. mdpi.com Under an inert argon atmosphere at 1100 °C, this precursor decomposes to form the mixed metal oxide Fe₂Mo₃O₈ along with Mo and MoO₂. mdpi.com Introducing a reducing atmosphere of hydrogen significantly alters the final products, leading to the formation of alloys and carbides. mdpi.com
For catalyst preparation, precursors such as iron molybdate are heat-treated to achieve the desired composition and structure. The process often starts with the co-precipitation of aqueous solutions of ammonium heptamolybdate and an iron salt like ferrous oxalate or iron nitrate. mdpi.comresearchgate.net The resulting precipitate is then subjected to thermal analysis to understand its decomposition behavior. For example, an ammonium molybdoferrate(II) precursor shows significant weight loss between room temperature and 150 °C, attributed to the loss of water and decomposition to form an Fe(II) molybdate phase. uwc.ac.za Subsequent heating in the presence of oxygen (air) can lead to solid-phase reactions between iron(III) and molybdenum(VI) oxides to form iron(III) molybdate. scite.ai A prolonged heat treatment, sometimes up to 48 hours at 500 °C, may be necessary to facilitate these solid-state reactions and remove impurities like iron oxides. researchgate.netscite.ai
The table below summarizes the conditions for the thermal treatment of various Fe-Mo precursors and the resulting products.
Table 1: Thermal Treatment and Reduction of Fe-Mo Precursors
| Precursor | Temperature | Atmosphere | Resulting Products | Reference |
|---|---|---|---|---|
| FeO-Fe₂MoO₄-MoO₂ mixtures | 600–750 °C | H₂ | FeMo intermetallics (including Fe₂Mo) | mdpi.com |
| Polyoxometalate nanocluster | 1100 °C | Argon | Fe₂Mo₃O₈, Mo, MoO₂ | mdpi.com |
| Polyoxometalate nanocluster | 900 °C | 5% H₂ / Argon | Fe₃Mo₃C, Fe₃Mo₃O, Mo | mdpi.com |
| Polyoxometalate nanocluster | 1100 °C | 5% H₂ / Argon | Fe₂Mo₃, Fe₂Mo₃O₈, Mo | mdpi.com |
| Iron molybdate (from iron nitrate and ammonium molybdate) | ~500 °C | Air | Fe₂(MoO₄)₃, removal of Fe₂O₃ impurities | researchgate.netscite.ai |
| Ammonium molybdoferrate(II) | Up to 600 °C | Air | Decomposition, formation of Fe(II) molybdate and subsequently oxides | uwc.ac.za |
Formation of Specific Intermetallic Phases (e.g., Fe₂Mo, Fe₃Mo₃C)
The iron-molybdenum system is characterized by several intermetallic phases, the formation of which is governed by composition and thermal processing. researchgate.net These phases include μ-Fe₇Mo₆, λ-Fe₂Mo, R-phase, and σ-phase. researchgate.netmdpi.com The synthesis of specific, targeted intermetallic compounds often requires precise control over reaction conditions.
Fe₂Mo (λ-phase): The formation of the Fe₂Mo λ-phase is known to be challenging. It forms via a slow and sluggish peritectoid reaction at approximately 950 °C. researchgate.net Attempts to synthesize this phase through conventional arc-melting followed by annealing illustrate the difficulties. For example, an Fe-Mo alloy subjected to annealing at 780 °C and 880 °C for 500 hours resulted in the transformation of a metastable R-phase to the μ-phase, but the direct formation of the Fe₂Mo λ-phase was not clearly evinced. researchgate.net The compositional and structural similarities between the λ-phase and other Fe-Mo intermetallics like the μ-phase make definitive identification complex. researchgate.net According to the Fe-Mo phase diagram, the λ-phase (designated Fe₂Mo) is stable below 950°C, forming from the reaction of the μ-phase and the body-centered cubic (BCC) α-Fe solid solution. computherm.com
Fe₃Mo₃C: This iron molybdenum carbide phase can be synthesized through the reduction of specific precursors under controlled atmospheres. The thermal decomposition of a polyoxometalate molecular cluster at 900 °C in a reducing atmosphere of 5% hydrogen (with an argon balance) results in the formation of Fe₃Mo₃C. mdpi.com This suggests that under these specific temperature and low-hydrogen concentration conditions, carbon from the precursor's organic ligands is incorporated into the final structure, forming the carbide rather than a pure metallic alloy. Increasing the hydrogen concentration to 10% at the same temperature was found to promote carbide formation, including Mo₂C, over oxide formation. mdpi.com
The formation of these intermetallic phases is a result of complex interactions between temperature, atmosphere, and precursor chemistry. The table below outlines the formation conditions for specific Fe-Mo intermetallic phases.
Table 2: Formation of Specific Iron-Molybdenum Intermetallic Phases
| Intermetallic Phase | Formation Method | Temperature | Atmosphere/Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Fe₂Mo (λ-phase) | Peritectoid Reaction | <950 °C | Solid-state reaction between μ-phase and α-Fe | Formation is kinetically slow and sluggish. | researchgate.netcomputherm.com |
| Fe₃Mo₃C | Thermal decomposition of molecular precursor | 900 °C | 5% H₂ / Argon | Forms alongside the analogous oxide (Fe₃Mo₃O). | mdpi.com |
| μ-Fe₇Mo₆ | Solidification / Annealing | Stable up to ~1480 °C | Forms from the liquid or through solid-state transformations. | A common phase in as-cast and annealed Fe-Mo alloys. | mdpi.comresearchgate.net |
| Fe₂Mo₃ | Thermal decomposition of molecular precursor | 1100 °C | 5% H₂ / Argon | Forms in addition to the mixed oxide Fe₂Mo₃O₈. | mdpi.com |
Advanced Spectroscopic Characterization of Iron Molybdenum Compounds
X-ray Based Spectroscopies
X-ray based spectroscopic techniques are indispensable for elucidating the atomic-level structure of iron-molybdenum compounds, whether in crystalline solids or in the complex environment of metalloenzymes.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure of an absorbing atom. The extended X-ray absorption fine structure (EXAFS) region of the XAS spectrum, which encompasses the oscillations hundreds of electronvolts above the absorption edge, provides information about the local atomic environment around a specific element. acs.org This technique is particularly valuable for studying non-crystalline or disordered materials, such as the active sites of enzymes. acs.org
In the study of iron-molybdenum compounds, EXAFS has been instrumental in determining the bond lengths and coordination numbers of the metal centers. For instance, in the iron-molybdenum cofactor (FeMoco) of nitrogenase, Mo K-edge EXAFS studies have been crucial in characterizing the local environment of the molybdenum atom. nih.gov Fe EXAFS, on the other hand, provides complementary information about the iron-sulfur core. nih.gov Analysis of EXAFS data can reveal subtle structural changes upon substrate binding or during catalytic turnover. For example, Fe EXAFS spectra have shown a discernible change in the long Fe-Fe interaction distance upon the binding of propargyl alcohol to the FeMo-cofactor. nih.gov
Table 1: Representative Bond Lengths in Iron-Molybdenum Compounds Determined by EXAFS
| Compound/Cluster | Absorbing Atom | Scattering Atom | Bond Length (Å) |
| FeMo-cofactor | Mo | Fe | ~2.70 |
| FeMo-cofactor | Mo | S | ~2.37 |
| FeMo-cofactor | Mo | O/N | ~2.10 |
| FeMo-cofactor | Fe | Fe | ~2.60, ~3.70 |
| FeMo-cofactor (with propargyl alcohol) | Fe | Fe | ~3.99 (new interaction) |
Note: The bond lengths are approximate and can vary depending on the specific state and environment of the compound.
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. arxiv.org Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that particular phase. arxiv.org In the context of iron-molybdenum compounds, XRD is widely used to characterize the composition and crystal structure of alloys, mixed metal oxides, and other solid-state materials.
For instance, in the analysis of cast Fe-Mo alloys, XRD has been used to identify the main crystalline phases. Studies have identified phases such as MoFe₂ with a hexagonal structure and Mo₅.₀₈Fe₇.₉₂ with a rhombohedral structure. researchgate.net Minor phases like MoFe₂O₄ and MoO₃ have also been detected. researchgate.net Furthermore, XRD can be employed to study the effect of composition on the microstructure of these alloys, revealing changes in grain size and the presence of different phases as the molybdenum content is varied. mdpi.com In situ and operando XRD measurements can provide real-time information on the structural transformations of iron-molybdenum catalysts under reaction conditions. acs.org
Table 2: Crystalline Phases in Iron-Molybdenum Alloys Identified by XRD
| Phase | Chemical Formula | Crystal System | Space Group |
| MoFe₂ | MoFe₂ | Hexagonal | P 6₃ /mmc |
| Mo₅.₀₈Fe₇.₉₂ | Mo₅.₀₈Fe₇.₉₂ | Rhombohedral | R -3 m |
| Iron Molybdate (B1676688) | Fe₂(MoO₄)₃ | - | - |
| Molybdenum Oxide | MoO₃ | - | - |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons. It provides detailed information about the electronic structure, oxidation state, and coordination environment of paramagnetic centers. acs.org
Many iron-molybdenum compounds, particularly those involved in redox processes, contain paramagnetic metal centers. EPR spectroscopy is a key tool for characterizing these species. The EPR spectrum is described by a g-tensor, which is sensitive to the electronic environment of the unpaired electron. acs.org For instance, the resting state (E₀) of the FeMo-cofactor in nitrogenase exhibits a characteristic S = 3/2 EPR signal. acs.org The g-values for this state are typically around 4.3, 3.7, and 2.0. testbook.com Deviations from these values can indicate changes in the cofactor's environment or spin state.
EPR spectroscopy is exceptionally powerful for probing the different redox states of the FeMo-cofactor during the catalytic cycle of nitrogenase. acs.org As the cofactor sequentially accepts electrons, its spin state and, consequently, its EPR spectrum change. For example, under turnover conditions, various intermediate states with different EPR signals have been identified. acs.orgresearchgate.net The study of these EPR-active states provides crucial insights into the mechanism of nitrogen fixation. Furthermore, EPR can be used to investigate the interaction of the active site with substrates and inhibitors, as their binding can perturb the electronic structure of the paramagnetic centers. proquest.com
Table 3: EPR Parameters for Different States of the FeMo-cofactor
| State | Spin (S) | g-values |
| Resting State (E₀) | 3/2 | ~4.3, ~3.7, ~2.0 |
| E₀H⁺ (Protonated Resting State) | 3/2 | Similar to E₀ but with distinct features |
| Hi-CO Intermediate | 1/2 | - |
| Lo-CO Intermediate | 1/2 | - |
Vibrational Spectroscopies
Vibrational spectroscopies, such as Raman and Infrared (IR) spectroscopy, probe the vibrational modes of molecules and materials. These techniques provide information about chemical bonding, functional groups, and molecular structure. nih.gov
In the study of iron-molybdenum compounds, vibrational spectroscopy can be used to identify specific structural motifs. For example, operando Raman spectroscopy has been used to study the structural changes in iron molybdate catalysts during the selective oxidation of methanol (B129727). researchgate.net The Raman spectra can distinguish between different phases such as Fe₂(MoO₄)₃ and α-MoO₃. researchgate.net Resonance Raman spectroscopy, which utilizes an excitation wavelength that matches an electronic transition of the sample, can selectively enhance the vibrational modes of a specific chromophore, such as an Fe-S cluster. nih.gov This technique is particularly useful for studying the complex vibrational signatures of the FeMo-cofactor. researchgate.net
Table 4: Characteristic Vibrational Frequencies in Iron-Molybdenum Compounds
| Compound/Cluster | Vibrational Mode | Frequency (cm⁻¹) | Technique |
| Fe₂(MoO₄)₃ | MoO₄ stretching | 782, 818 | Raman |
| α-MoO₃ | Mo=O stretching | ~990-1050 | Raman |
| Fe-S Clusters | Fe-S stretching | 200-450 | Resonance Raman |
| FeMo-cofactor | A₁b mode | 338 | Resonance Raman |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in iron-molybdenum compounds by measuring the absorption of infrared radiation. innovatechlabs.comyoutube.com The interaction of infrared light with the material excites molecular vibrations, and the resulting absorption spectrum provides a unique fingerprint of the compound's molecular structure. youtube.com In the context of iron-molybdenum materials, FTIR is particularly useful for identifying the characteristic vibrational modes of metal-oxygen bonds. nih.gov
Analysis of the FTIR spectra of iron-molybdenum compounds, such as molybdenum-doped iron oxide nanostructures (Mo-Fe₃O₄), reveals distinct transmittance peaks. nih.gov Strong absorption bands observed at wavenumbers of 590 and 837 cm⁻¹ are typically ascribed to Fe-O vibrations. nih.gov The presence of molybdenum can influence the vibrational landscape. For instance, in iron molybdate (Fe₂(MoO₄)₃), absorption bands at 901 and 951 cm⁻¹ are associated with the Mo=O stretching vibration. researchgate.net The region below 1000 cm⁻¹ is often considered the fingerprint region for metal oxides, where characteristic vibrations of Mo-O-Mo and Fe-O-Mo bonds can be identified. These spectral features are crucial for confirming the formation of the desired iron-molybdenum oxide framework and for understanding the nature of the bonding between the constituent metal atoms.
| Wavenumber (cm⁻¹) | Assignment | Compound Reference |
|---|---|---|
| 590 | Fe-O vibration | Mo-Fe₃O₄ |
| 837 | Fe-O vibration | Mo-Fe₃O₄ |
| 901 | Mo=O stretching vibration | Fe₂(MoO₄)₃ |
| 951 | Mo=O stretching vibration | Fe₂(MoO₄)₃ |
Raman Spectroscopy for Catalyst Surface and Bulk Dynamics
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable insights into the surface and bulk structure of iron-molybdenum catalysts. lehigh.edu It is particularly sensitive to the crystalline phases and molecular vibrations of metal oxides, making it an essential tool for characterizing the composition and structural dynamics of these materials, especially under reaction conditions (operando studies). nih.govresearchgate.net
In the study of iron molybdate catalysts, Raman spectroscopy can effectively distinguish between different phases, such as iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃). researchgate.netacs.org For instance, characteristic Raman bands for Fe₂(MoO₄)₃ are observed at approximately 781 cm⁻¹, while bands at 817 cm⁻¹ and 996 cm⁻¹ are indicative of the MoO₃ phase. acs.org The intensity of these bands can be used to determine the relative abundance of each phase on the catalyst surface. acs.org UV Raman spectroscopy, in particular, is highly surface-sensitive and can reveal the enrichment of specific phases, like MoO₃, on the catalyst surface during calcination treatments. acs.orgacs.org This is crucial as the surface composition is directly related to the catalytic activity. acs.org Operando Raman studies further allow for the monitoring of structural changes in the catalyst during reactions, providing information on the catalyst's stability and the nature of active sites. nih.gov
| Wavenumber (cm⁻¹) | Phase Assignment |
|---|---|
| 281 | MoO₃ |
| 335 | MoO₃ |
| 667 | MoO₃ |
| 781 | Fe₂(MoO₄)₃ |
| 817 | MoO₃ / Fe₂(MoO₄)₃ |
| 996 | MoO₃ |
Mössbauer Spectroscopy
Determination of Iron Oxidation States and Spin States in Clusters and Catalysts
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the local environment of iron atoms in a material. nih.gov It is exceptionally well-suited for determining the oxidation state, spin state, and coordination geometry of iron in iron-molybdenum clusters and catalysts. mdpi.comresearchgate.net The technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei, and the resulting spectrum is characterized by parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field. researchgate.net
In the context of iron-molybdate-based catalysts, Mössbauer spectroscopy has been instrumental in confirming the presence of iron predominantly in the +3 oxidation state (Fe³⁺). researchgate.netcore.ac.uk The isomer shift is particularly sensitive to the s-electron density at the nucleus, which differs for various oxidation states. researchgate.net For instance, the Mössbauer spectra of iron-molybdate catalysts typically show a doublet characteristic of ferric molybdate. core.ac.uk Furthermore, the technique can distinguish between different coordination environments, such as tetrahedral and octahedral geometries. core.ac.uk In more complex systems, Mössbauer spectroscopy, especially when applied in the presence of an external magnetic field, can elucidate the spin states (high-spin or low-spin) of the iron centers and probe magnetic interactions between them. mdpi.comnih.gov
| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Interpretation |
|---|---|---|---|
| Fe³⁺ in Ferric Molybdate | ~0.4-0.5 | Variable | High-spin Fe³⁺ in an oxide lattice |
| Fe³⁺-O (tetrahedral) | ~0.2-0.3 | Variable | Fe³⁺ in tetrahedral coordination |
Other Spectroscopic Techniques
UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Properties
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the electronic properties of solid materials, such as powdered catalysts. universallab.org It measures the light that is scattered from a sample surface over a range of ultraviolet and visible wavelengths. uco.es The resulting spectrum provides information about the electronic transitions occurring within the material, which can be related to the coordination environment and oxidation state of the metal ions. universallab.orgresearchgate.net
For iron-molybdenum compounds, UV-Vis DRS can be used to characterize the nature of the metal oxide species. The absorption of UV-Vis radiation by these materials is due to ligand-to-metal charge transfer (LMCT) transitions, typically from oxygen to the metal ions (O²⁻ → Mo⁶⁺ or O²⁻ → Fe³⁺). The energy of these transitions is sensitive to the coordination geometry of the metal ion. For example, tetrahedrally coordinated Mo⁶⁺ species typically exhibit absorption bands at lower wavelengths (around 250-300 nm) compared to octahedrally coordinated Mo⁶⁺ species (around 300-340 nm). The presence of Fe³⁺ ions gives rise to absorptions in both the UV and visible regions. uco.esresearchgate.net From the absorption data, the band gap energy (E_g) of the material can be calculated, which is a crucial parameter for understanding its electronic and photocatalytic properties. nih.gov Studies on Mo-doped Fe₃O₄ have shown that doping can lead to a decrease in the band gap energy. nih.gov
| Compound | Absorption Band (nm) | Electronic Transition/Coordination | Band Gap (E_g) (eV) |
|---|---|---|---|
| Mo/Al₂O₃ | ~250-300 | O²⁻ → Mo⁶⁺ (tetrahedral) | N/A |
| Mo/Al₂O₃ | ~300-340 | O²⁻ → Mo⁶⁺ (octahedral) | N/A |
| Fe₃O₄ | N/A | N/A | 2.76 |
| Mo-doped Fe₃O₄ | N/A | N/A | 2.64 |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a technique that investigates the electronic structure of materials by measuring the light emitted after they have absorbed photons. osti.gov When a material absorbs light, electrons are excited to higher energy states. The subsequent relaxation of these electrons back to their ground state can result in the emission of light, or photoluminescence. The PL spectrum provides information on the efficiency of charge carrier trapping, transfer, and recombination in semiconductor materials. nih.gov
In the study of iron-molybdenum compounds, such as molybdenum-doped iron oxide (Mo-Fe₃O₄) nanostructures, PL spectroscopy can reveal details about their optical properties and defect states. nih.gov For instance, Mo-Fe₃O₄ nanostructures have been shown to exhibit a broad emission signal in the range of 360–410 nm, with a peak around 390 nm. nih.gov This emission is attributed to the recombination of photogenerated electron-hole pairs. nih.gov The intensity of the PL signal can be related to the rate of this recombination; a lower PL intensity often suggests a more efficient separation of charge carriers, which can be beneficial for applications in photocatalysis. The doping concentration can influence the PL spectra, with higher doping levels sometimes leading to a higher rate of electron-hole recombination. nih.gov
| Compound | Excitation Wavelength (nm) | Emission Range (nm) | Interpretation |
|---|---|---|---|
| Mo-Fe₃O₄ | 250 | 360-410 | Recombination of electron-hole pairs |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molybdenum Complexeshuji.ac.il
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure, dynamics, and electronic environment of molybdenum-containing compounds. Molybdenum has two naturally occurring NMR active nuclei, ⁹⁵Mo and ⁹⁷Mo. Both are quadrupolar nuclei with a nuclear spin (I) of 5/2. northwestern.edu However, for spectroscopic studies, ⁹⁵Mo is overwhelmingly the nucleus of choice. northwestern.edu This preference is due to its higher natural abundance, greater sensitivity, and significantly smaller quadrupole moment, which results in much sharper and more easily detectable NMR signals compared to ⁹⁷Mo. northwestern.eduresearchgate.net
The utility of ⁹⁵Mo NMR stems from its exceptionally wide chemical shift range, which spans approximately 6700 ppm (from about -3000 ppm to +3700 ppm). researchgate.net This broad range makes the ⁹⁵Mo nucleus highly sensitive to subtle changes in its coordination environment, including ligand type, oxidation state, and local symmetry. northwestern.edu The standard reference compound for ⁹⁵Mo NMR is a 2M solution of sodium molybdate (Na₂MoO₄) in D₂O. researchgate.net
The quadrupolar nature of the ⁹⁵Mo nucleus means that the symmetry of the electronic environment significantly influences the spectral line width. In highly symmetric environments, such as in small, mononuclear complexes, very sharp signals can be observed. northwestern.edu Conversely, in environments with low symmetry or within larger complexes and clusters, the signal can broaden to the point of being hundreds or even thousands of Hertz wide. northwestern.edu
Table 1: Comparison of NMR Properties for Molybdenum Isotopes
| Property | ⁹⁵Mo | ⁹⁷Mo |
|---|---|---|
| Nuclear Spin (I) | 5/2 | 5/2 |
| Natural Abundance (%) | 15.92 | 9.55 |
| Quadrupole Moment (10⁻²⁸ m²) | 0.022 | 0.255 |
| Relative Sensitivity (vs. ¹H) | 3.23 x 10⁻³ | 3.43 x 10⁻³ |
| Absolute Sensitivity (vs. ¹H) | 5.07 x 10⁻⁴ | 3.24 x 10⁻⁴ |
Data sourced from IMSERC-Northwestern University. researchgate.net
Detailed Research Findings
Research has demonstrated a strong correlation between the ⁹⁵Mo chemical shift and the electronic structure of the molybdenum center. For instance, in a series of molybdenum(0) carbonyl complexes of the type [Mo(CO)₅L], where L is a donor ligand, the ⁹⁵Mo resonances are observed in the highly shielded region of –1433 to –1864 ppm. nih.gov The degree of shielding is sensitive to the nature of the ligand, with the shielding order being N > P > As > Sb. nih.gov
Solid-state ⁹⁵Mo NMR has emerged as an indispensable tool for characterizing heterogeneous catalysts and complex inorganic materials. pascal-man.comacs.orgacs.org In these systems, solid-state NMR can determine anisotropic NMR parameters, such as the quadrupole coupling constant (C₀) and chemical shift anisotropy (CSA), which provide detailed insight into the local geometry and electronic structure of molybdenum sites. pascal-man.com Advanced techniques like Magic Angle Spinning (MAS) and Multiple-Quantum MAS (MQMAS), particularly at high magnetic fields, can resolve distinct Mo coordination environments (e.g., tetrahedral MoO₄ vs. octahedral MoO₆) in complex materials like glasses and supported catalysts. researchgate.netchemrxiv.org
Recent studies combining solid-state ⁹⁵Mo NMR with first-principles calculations have shown that ⁹⁵Mo chemical shift tensors are powerful descriptors of catalytic activity. There is a direct link between the chemical shift values and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This correlation allows the ⁹⁵Mo NMR signature to serve as a probe for the electronic structure and, consequently, the reactivity of molybdenum-based catalysts.
Table 2: Representative ⁹⁵Mo Chemical Shifts for Various Molybdenum Complexes
| Compound Class | Example Compound | ⁹⁵Mo Chemical Shift (δ/ppm) |
|---|---|---|
| Molybdate | [MoO₄]²⁻ | 0 |
| Thiomolybdate | [MoS₄]²⁻ | +2258 |
| Oxomolybdate | MoO₂Cl₂(dme) | +338 |
| Peroxomolybdate | Mo(O₂)(O)Cl₂(H₂O)₂ | +590 |
| Molybdenum(0) Carbonyl | Mo(CO)₆ | -1854 |
| Substituted Carbonyl | Mo(CO)₅(PPh₃) | -1788 |
| Molybdenum Alkylidyne | Mo(≡CR)(OR')₃ | +200 to +600 |
| Iron-Molybdenum Cluster | Fe₂Mo₂S₄(CO)₄(Cp')₂ | -506 |
Chemical shifts are relative to 2M Na₂MoO₄. Data compiled from multiple sources. nih.gov
Computational Studies and Theoretical Modeling of Iron Molybdenum Systems
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in rationalizing the electronic properties, spin states, and reactivity of Fe-Mo clusters and cofactors. This theoretical framework allows for the detailed analysis of electron distribution, magnetic properties, and the energetic landscapes of chemical reactions.
Comparative DFT studies on FeMoco and its vanadium counterpart (FeVco) have highlighted subtle but significant electronic differences. nih.gov Calculations suggest that the iron component in FeVco is more reduced compared to that in FeMoco. tamu.edu The spin coupling schemes derived from broken-symmetry DFT calculations show that while both cofactors feature a trivalent heterometal, the spin-up electron from the Mo(III) ion in FeMoco relocates to an antiferromagnetically coupled iron atom in FeVco, resulting in its reduction from Fe(III) to Fe(II). nih.gov
Bond valence method calculations, using crystallographic data, have further refined the understanding of the electronic structures of FeFe-cofactors in comparison to FeMo- and FeV-cofactors. researchgate.netfrontiersin.orgresearchgate.net These studies support the idea that the terminal Fe atom in FeFe-cofactors has the same oxidation state as the Mo(III) or V(III) in their respective cofactors. researchgate.net In the resting state of FeMoco, the formal electronic configuration is assigned as Mo(III)–3Fe(II)–4Fe(III). frontiersin.org
Calculated Oxidation States in Fe-Mo Cofactors
| Cofactor | Molybdenum Oxidation State | Iron Oxidation State Distribution | Reference |
|---|---|---|---|
| FeMoco (Resting State) | Mo(III) | 3Fe(II)–4Fe(III) | ethernet.edu.etnih.govfrontiersin.org |
| FeVco (Resting State) | V(III) | More reduced Fe component than FeMoco | nih.govtamu.edu |
A critical aspect of the electronic structure of Fe-Mo complexes is their spin state and the magnetic interactions between the metal centers. Transition metal clusters often have several low-lying spin states, and identifying the ground state is a crucial first step in computational studies. researchgate.net DFT calculations have shown that Fe-Mo clusters exhibit significant antiferromagnetic coupling, which stabilizes the complex and profoundly influences its catalytic activity. nih.gov
For example, in a [MoFe₃S₄]³⁺ cubane, attempting to optimize the structure in a high-spin state results in an energy that is 80 kcal/mol higher than the broken-symmetry ground state and a geometry that does not match the experimental crystal structure. nih.gov The ground state of this complex was determined to be a broken-symmetry Mₛ = 3/2 state. nih.gov This antiferromagnetic coupling is facilitated by the unusual non-Hund's electron configuration of Mo(III), which has one α and two β unpaired electrons, optimizing the interaction with the iron centers. nih.gov This strong interaction pulls the iron atoms closer to the molybdenum, causing a characteristic distortion of the cubane structure. nih.gov
In the Mo₃S₄FeCl cluster, DFT calculations using different functionals (B3LYP-D3BJ and BP86-D3BJ) both identified the ground state as S = 1 (a triplet state). researchgate.net However, the spin density distributions varied between the two functionals, highlighting the sensitivity of these calculations to the chosen methodology. The B3LYP-D3BJ results suggested three unpaired electrons localized on the iron atom, with the unpaired electron on the Mo₃S₄ unit being antiferromagnetically coupled to them. researchgate.net
Calculated Spin States and Energies for Mo₃S₄FeCl
| Functional | Spin State (S) | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| B3LYP-D3BJ | 1 (Ground State) | 0.0 | researchgate.net |
| 0 | 7.9 | ||
| 2 | 20.2 | ||
| BP86-D3BJ | 1 (Ground State) | 0.0 | researchgate.net |
| 0 | 0.03 | ||
| 3 | 26.6 |
DFT calculations are powerful tools for mapping out the reaction pathways and energy profiles of catalytic processes involving Fe-Mo complexes. A notable example is the reduction of hydrazine (B178648) (N₂H₄) to ammonia (B1221849) (NH₃), a key reaction in understanding the function of nitrogenase. aip.org Computational studies have investigated the energetics of this reaction catalyzed by [MoFe₃S₄] and [VFe₃S₄] complexes. nih.gov
These studies have elucidated the step-by-step mechanism, including protonation and reduction steps, and have identified the transition states and intermediates along the reaction coordinate. For the molybdenum complex, the reduction of hydrazine proceeds with a slight preference for protonation as the initial step. nih.gov The energy profiles generated from these calculations provide valuable insights into the catalytic efficiency of these complexes and highlight the differences in how the molybdenum and vanadium centers facilitate the reaction. nih.gov Inhibition studies with ligands like PEt₃ and CO have shown a significant decrease in catalytic efficiency, and computational models are consistent with hydrazine activation and reduction occurring at the molybdenum site of these clusters. aip.org
Molecular Dynamics and Ab Initio Simulations
While DFT is excellent for static electronic structure calculations, molecular dynamics (MD) and ab initio simulations provide insights into the dynamic behavior of Fe-Mo systems, including the movement of ligands and the nature of metal-metal bonding over time.
The binding of substrates and inhibitors to the FeMo-cofactor can involve significant and reversible structural reorganizations. nih.gov For instance, the binding of carbon monoxide (CO) to the FeMo-cofactor involves the displacement of a belt-sulfur atom (S2B), creating a reactive iron site. nih.gov This highlights that the cofactor is not structurally inert and can undergo ligand exchange. While the term "fluxionality" is not extensively used in the context of Fe-Mo systems in the available literature, the concept of dynamic ligand exchange and structural rearrangement is evident. Molecular dynamics simulations are well-suited to explore such dynamic processes, providing a picture of how ligands move and interact with the metal cluster over time. polimi.it
Ab initio simulations have been employed to investigate the nature of metal-metal bonding in Fe-Mo systems. These calculations can determine bond strengths and characterize the interactions between the metal centers. nih.gov For example, computational studies on heteronuclear complexes have established the presence of polar covalent metal-metal bonds. nih.gov The analysis of Kohn-Sham frontier molecular orbitals and Mayer bond indices from DFT calculations can also provide strong evidence for the character of metal-metal bonds, such as the confirmation of a Mo-Mo single bond in certain clusters. researchgate.net
Interplay Between Computational and Experimental Research
The synergy between computational modeling and experimental investigation is crucial for advancing the understanding of Fe-Mo systems. nih.gov Computational predictions often guide experimental work, while experimental results provide the necessary validation for theoretical models.
This interplay is evident in numerous studies. For example, DFT calculations can predict the Mössbauer parameters of Fe-containing clusters, which can then be compared with experimental Mössbauer spectroscopy data to validate the computed electronic structure and oxidation states. researchgate.net Similarly, calculated phase diagrams and thermochemical properties for the Fe-Mo system show good agreement with experimental data. nih.gov
In the study of catalytic reactions, computational predictions of promising catalysts can be validated through synthesis and experimental testing. For instance, DFT was used to identify promising metal-organic framework (MOF) catalysts for alkane C-H bond activation, and subsequent experimental validation confirmed the predicted trends in catalytic activity. This demonstrates the power of a combined computational and experimental approach to catalyst design. The validation of DFT-calculated geometries against experimental structural data is a critical step in ensuring the reliability of theoretical models.
Advanced Analytical Methodologies for Iron and Molybdenum Detection and Speciation
Atomic Absorption Spectrometry (AAS) for Elemental Quantification
Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for the quantitative determination of specific elements in a sample. measurlabs.com The fundamental principle of AAS lies in the absorption of light by free atoms in the gaseous state. measurlabs.com When a sample containing iron and molybdenum is introduced into an atomizer, such as a flame or a graphite (B72142) furnace, it is vaporized and atomized. A light source, typically a hollow cathode lamp containing the element of interest, emits a specific wavelength of light that is characteristic of that element. The free atoms in the atomizer absorb this light, and the amount of absorption is directly proportional to the concentration of the element in the sample. measurlabs.com
Flame Atomic Absorption Spectrometry (FAAS) is a common variant of this technique. A method for the determination of iron and molybdenum in a dietetic pharmaceutical preparation using FAAS after dry ashing at 600°C has been validated. nih.govsigmaaldrich.com This validation process confirmed the method's linearity, precision, accuracy, and specificity. nih.govsigmaaldrich.com The linearity of response was established for iron concentrations ranging from 0.50 to 4.00 mg L-1 and for molybdenum from 1.00 to 6.00 mg L-1. nih.govresearchgate.net The precision of the method, assessed through repeatability and reproducibility, showed relative standard deviations of 0.4% and 1.1% for iron, and 1.0% and 6.5% for molybdenum, respectively. nih.govresearchgate.net
The detection and quantification limits are crucial parameters in analytical methods. For this FAAS method, the limit of detection for iron was 126 µg g-1 and for molybdenum was 129 µg L-1. The corresponding quantification limits were 420 µg L-1 for iron and 433 µg L-1 for molybdenum. nih.govresearchgate.net Mean recoveries, which indicate the accuracy of the method, were found to be between 97.1% and 102.6% for iron and 95.2% to 102.9% for molybdenum. nih.govresearchgate.net
Table 1: Performance Characteristics of FAAS for Iron and Molybdenum Quantification
| Parameter | Iron | Molybdenum |
|---|---|---|
| Linearity Range (mg L-1) | 0.50 - 4.00 | 1.00 - 6.00 |
| Repeatability (RSD%) | 0.4 | 1.0 |
| Reproducibility (RSD%) | 1.1 | 6.5 |
| Detection Limit | 126 µg g-1 | 129 µg L-1 |
| Quantification Limit | 420 µg L-1 | 433 µg L-1 |
| Mean Recovery (%) | 97.1 - 102.6 | 95.2 - 102.9 |
Inductively Coupled Plasma (ICP) Techniques (OES/MS) for Trace Analysis and Speciation
Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (OES) and Mass Spectrometry (MS), are powerful tools for trace and ultra-trace elemental analysis and speciation. thermofisher.comspectroscopyonline.com In ICP, a high-temperature plasma, typically of argon gas, is used to excite and ionize the atoms of the sample.
In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths as they return to their ground state. The intensity of this emitted light is measured and is proportional to the concentration of the element. thermofisher.com ICP-OES is particularly well-suited for samples with high total dissolved solids (TDS) and is a robust technique for analyzing environmental samples like groundwater, wastewater, and soil. thermofisher.com
ICP-MS, on the other hand, measures the mass-to-charge ratio of the ions produced in the plasma. thermofisher.com This technique offers significantly lower detection limits than ICP-OES, often in the parts-per-trillion (ppt) range, making it ideal for applications requiring high sensitivity. thermofisher.com ICP-MS is widely used for the analysis of drinking water and for detecting contaminants at very low regulatory limits. thermofisher.com The technique also allows for isotopic analysis and can be coupled with other separation techniques for speciation studies. thermofisher.comnih.gov
The choice between ICP-OES and ICP-MS often depends on the specific requirements of the analysis, including the required detection limits, the sample matrix, and cost considerations. thermofisher.comspectroscopyonline.com While ICP-MS provides greater sensitivity, ICP-OES is often a more cost-effective and simpler method for many applications. spectroscopyonline.com
Hyphenated techniques, which combine a separation method with a detection method, are particularly useful for speciation analysis. For instance, high-performance liquid chromatography (HPLC) can be coupled with ICP-OES or ICP-MS to separate different chemical forms of an element before detection. nih.gov This approach has been used for the speciation analysis of iron, separating Fe(II) and Fe(III) species. nih.gov
Table 2: Comparison of ICP-OES and ICP-MS
| Feature | ICP-OES | ICP-MS |
|---|---|---|
| Principle | Measures emitted light from excited atoms/ions | Measures mass-to-charge ratio of ions |
| Detection Limits | Parts per billion (ppb) | Parts per trillion (ppt) |
| Tolerance to TDS | High (up to 30%) | Lower |
| Primary Applications | High-matrix environmental samples, quality control | Ultra-trace analysis, drinking water, speciation |
| Cost and Complexity | Lower | Higher |
Spectrophotometric Methods for Iron Determination
Spectrophotometry is a widely used and accessible technique for the determination of iron concentration in various samples. ajrconline.org This method is based on the formation of a colored complex between iron and a specific reagent, with the intensity of the color being proportional to the iron concentration. The absorbance of the colored solution is measured at a specific wavelength using a spectrophotometer, and the concentration is determined by reference to a calibration curve. csun.edu
A common and well-established spectrophotometric method for iron determination involves the use of 1,10-phenanthroline (B135089). csun.eduthermofisher.com In this method, any iron(III) present in the sample is first reduced to iron(II) using a reducing agent such as hydroxylamine (B1172632) hydrochloride. csun.eduasdlib.org The iron(II) then reacts with 1,10-phenanthroline to form a stable, reddish-orange complex. csun.eduthermofisher.com The maximum absorbance of this complex occurs at approximately 510 nm. researchgate.netcsun.edu The color develops rapidly and is stable over a wide pH range. asdlib.org
Other reagents can also be used for the spectrophotometric determination of iron. For example, 2,2'-bipyridyl forms an intensely red-colored complex with ferrous iron, with a maximum absorbance at 522 nm. asdlib.org Another method utilizes the reaction of iron(II) with morin (B1676745) in a slightly acidic solution to produce a highly absorbent light green chelate product, which is measured at 415 nm. researchgate.net Salicylic acid can also be used, forming a deep-colored complex with iron(III) that has a maximum absorption at 525 nm. ajrconline.org
The success of spectrophotometric methods for iron determination relies on several factors, including proper pH control, the presence of an effective reducing agent (if determining total iron), and the absence of interfering substances. asdlib.org
Table 3: Common Reagents for Spectrophotometric Determination of Iron
| Reagent | Iron Species Detected | Wavelength of Maximum Absorbance (λmax) | Color of Complex |
|---|---|---|---|
| 1,10-Phenanthroline | Fe(II) | ~510 nm | Reddish-orange |
| 2,2'-Bipyridyl | Fe(II) | 522 nm | Red |
| Morin | Fe(II) | 415 nm | Light green |
| Salicylic Acid | Fe(III) | 525 nm | Deep colored |
Chromatographic Coupling with Mass Spectrometry for Speciation
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful analytical approach for the speciation of elements like iron and molybdenum. This hyphenated technique allows for the separation of different chemical forms of an element in a complex mixture, followed by their highly sensitive and selective detection. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometer (UHPLC-ToF-MS) has been developed for the quantification of iron and molybdenum complexes of metallophores. nih.govresearchgate.net Metallophores are organic ligands released by organisms, such as nitrogen-fixing bacteria, to acquire essential micronutrients like iron and molybdenum. nih.govresearchgate.net In this method, chromatographic separation is achieved on a reversed-phase column, and the mass spectrometer provides accurate mass measurements, enabling the identification and quantification of the metal-ligand complexes. nih.gov This technique has been successfully applied to monitor the production of Fe-protochelin and Mo-protochelin in bacterial growth media. nih.gov The method demonstrated good linearity, with detection limits in the nanomolar range (2.0 x 10-8 mol/L for Mo-protochelin and 3.0 x 10-8 mol/L for Fe-protochelin). nih.gov
Another powerful technique for iron speciation is Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS). news-medical.net This method is used for the redox speciation of iron, specifically for the determination of Fe(II) and Fe(III). news-medical.net The separation of the two oxidation states is achieved on an ion chromatography column, often involving in-column complexation with a chelating agent like pyridine-2,6-dicarboxylic acid (DPA). news-medical.net The eluting iron species are then introduced into the ICP-MS for sensitive and element-specific detection. This technique allows for the baseline separation of Fe(II) and Fe(III) in a relatively short analysis time. news-medical.net
Capillary Electrophoresis (CE) coupled to ICP-MS is another approach for iron redox speciation. frontiersin.org CE separates ions based on their electrophoretic mobility in an electric field. This method has been optimized for the separation of Fe(II) and Fe(III) and offers the advantage of not requiring a stationary phase, which can sometimes be problematic in liquid chromatography. frontiersin.org
Table 5: Performance of UHPLC-ToF-MS for Fe and Mo Metallophore Quantification
| Analyte | Linearity Range (mol/L) | Limit of Detection (mol/L) | Coefficient of Variation (%) |
|---|---|---|---|
| Mo-protochelin | 5.0 x 10-8 - 9.0 x 10-7 | 2.0 x 10-8 | 1.5 - 3.4 |
| Fe-protochelin | 5.0 x 10-8 - 9.0 x 10-7 | 3.0 x 10-8 | 1.5 - 3.4 |
Emerging Research Directions and Future Perspectives in Iron Molybdenum Chemistry
Rational Design of Novel Iron-Molybdenum Catalysts with Enhanced Stability and Performance
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create materials with precisely tailored properties for specific applications. In the context of iron-molybdenum (FeMo) catalysts, research is focused on developing architectures that offer superior activity, selectivity, and long-term stability. A key area of application is in industrial processes like the selective oxidation of methanol (B129727) to formaldehyde (B43269), where FeMo catalysts are crucial. acs.org
One promising approach involves using metal-organic frameworks (MOFs) as templates to synthesize complex nanostructures. For instance, an iron-molybdenum sulfide (B99878) on nickel foam (Fe-MoS₂@NF), derived from an Fe-MOF precursor, has been developed as a high-performance electrode for supercapacitors. researchgate.net This novel architecture demonstrates exceptional areal capacity and cycling stability, highlighting the potential of MOF-templated synthesis. researchgate.net Similarly, the design of molybdenum-based metal nitrides, such as Co₃Mo₃N, Fe₃Mo₃N, and Ni₃Mo₃N, is being explored for processes like chemical looping ammonia (B1221849) synthesis. nih.gov By systematically studying these well-defined structures, researchers can decouple the electronic and geometric factors that influence catalytic activity, leading to the rational design of more effective catalysts. nih.gov
The stability of these catalysts is paramount for industrial viability. Studies on spent iron molybdate (B1676688) catalysts from methanol oxidation have led to effective regeneration methods. acs.org A process involving ammonia leaching successfully recovers molybdenum species, which can then be used to prepare fresh FeMo catalysts. acs.org These regenerated catalysts exhibit performance comparable to industrial standards, with high methanol conversion and formaldehyde selectivity, and show excellent stability over extended continuous operation. acs.org
Table 1: Performance of Rationally Designed Iron-Molybdenum Catalysts
| Catalyst | Application | Key Performance Metrics | Source |
|---|---|---|---|
| Fe-MoS₂@NF | Hybrid Supercapacitor | Areal capacity: 3565 mC cm⁻² at 4 mA cm⁻²; Specific energy: 49.4 Wh kg⁻¹ | researchgate.net |
| Regenerated FeMo catalyst | Methanol Oxidation | Methanol conversion: >99.9%; Formaldehyde selectivity: 89.3%; Stability: ~510 hours | acs.org |
| Ni₃Mo₃N | Chemical Looping Ammonia Synthesis | Highest predicted lattice nitrogen-mediated ammonia synthesis activity among tested nitrides | nih.gov |
| β-Mo₂C (101) surface | Hydrodeoxygenation | Stable phase for HDO reactions, with activity influenced by surface termination | acs.org |
This table provides a summary of performance data for various rationally designed iron-molybdenum catalysts discussed in recent research.
Theoretical studies, particularly using Density Functional Theory (DFT), are also crucial in the rational design process. DFT calculations help in understanding reaction mechanisms on catalyst surfaces, such as the hydrodeoxygenation (HDO) of biomass-derived molecules over molybdenum carbide (Mo₂C) catalysts. acs.org These computational models can predict the most stable catalyst phases and identify how factors like surface termination and metal doping influence reactivity, guiding the synthesis of improved catalysts. acs.org
Strategies for Modulating the Electronic and Geometric Environment of FeMo-Active Sites
The catalytic activity of iron-molybdenum compounds is intrinsically linked to the electronic and geometric structure of their active sites. Consequently, a significant research effort is dedicated to developing strategies to fine-tune these properties to enhance performance. These strategies include elemental doping, vacancy engineering, and controlling the coordination environment.
Modulating the electronic structure is a powerful approach to activate molecules like N₂ for ammonia synthesis. rsc.org This can be achieved through various methods, such as creating vacancies or defects, doping with heteroatoms, engineering single-atom sites, and leveraging interactions between different metals or between the metal and its support. rsc.org For instance, in iron-based electro-Fenton catalysts, incorporating a second metal to create bimetallic active centers modifies the material's electronic structure, which in turn facilitates electron transfer and improves catalytic efficiency. mdpi.com Similarly, doping non-precious metals into molybdenum carbide can adjust the electron sites, enhancing its catalytic activity for the hydrogen evolution reaction (HER). mdpi.com
Geometric modifications also play a critical role. In double perovskite (DP) Sr₂FeMoO₆ (SFM) electrocatalysts, doping at the A-site or B-site of the crystal structure can significantly alter its properties. oaepublish.com B-site modulation is considered particularly promising as it can influence electron conduction and the adsorption of fuel gases. oaepublish.com The introduction of different ions can cause valence differences and alter the ordering within the perovskite lattice, leading to higher catalytic activity and stability. oaepublish.com The synthesis of atomic catalysts, such as single-atom (SACs), diatomic (DACs), and triatomic catalysts (TACs), represents the pinnacle of geometric control. rsc.org In these materials, the charge distribution and electronic properties can be precisely tuned by selecting the metal atoms and their coordination environment, thereby optimizing the adsorption energies of reaction intermediates. rsc.org
Table 2: Strategies for Modulating FeMo-Active Sites
| Strategy | Effect on Active Site | Example Application | Source |
|---|---|---|---|
| Electronic Modulation | |||
| Heteroatom Doping | Adjusts electron density and charge transfer | N-doping in molybdenum carbide for enhanced HER activity | mdpi.com |
| Vacancy Engineering | Regulates charge transfer and lowers reaction barriers | Anionic and cationic vacancies for electrochemical N₂ reduction (eNRR) | rsc.org |
| Alloying/Bimetallic Centers | Modifies electronic structure via intermetallic effects | Iron-based alloys for enhanced electro-Fenton performance | mdpi.com |
| Geometric Modulation | |||
| Crystal Facet Engineering | Preferentially exposes active sites | High-index facets of Au nanorods for N₂ capture | rsc.org |
| B-site Doping in Perovskites | Alters lattice order and active sites | Mg-doping in Sr₂FeMoO₆ to enhance redox stability | oaepublish.com |
| Single-Atom Catalysis | Optimizes metal atom utilization and coordination | Single-atom iron on nitrogen-doped carbon for eNRR | rsc.org |
This table summarizes various strategies used to modify the electronic and geometric environments of active sites in iron-molybdenum and related catalysts.
The synergistic effect between different modification strategies is also being explored. For example, creating core-shell structures, such as Fe@Fe₂O₃ nanowires, can prevent the aggregation of active iron species while facilitating electron transfer and enhancing catalytic activity and stability. mdpi.com Ligand engineering in Fe-based metal-organic frameworks (MOFs) allows for the precise modulation of the iron center's electronic state by tailoring the properties of the organic linkers, thereby optimizing reaction kinetics. mdpi.com
Bio-inspired Approaches for Sustainable Nitrogen Fixation beyond Natural Systems
Nature's own solution to nitrogen fixation, the enzyme nitrogenase, serves as a profound source of inspiration for developing sustainable chemical processes. lsu.edu This complex enzyme, particularly the molybdenum-dependent variant, converts atmospheric nitrogen (N₂) into ammonia (NH₃) under ambient conditions, a feat that industrial processes like the Haber-Bosch process can only achieve at high temperatures and pressures. lsu.edunih.gov Researchers are diligently studying the nitrogenase system to create bio-inspired catalysts and artificial systems that can mimic this remarkable efficiency.
The active site of molybdenum nitrogenase is the iron-molybdenum cofactor (FeMo-co), a complex cluster with the composition [7Fe-9S-C-Mo-R-homocitrate]. nih.gov Understanding how this cluster assembles and functions is key to designing synthetic analogues. lsu.edu Research has led to the development of bimetallic iron–molybdenum sulfide electrocatalysts for the hydrogen evolution reaction (HER), a reaction that is intrinsically linked to nitrogen fixation in nitrogenase. bohrium.com These synthetic catalysts aim to replicate the functionality of the natural enzyme's active site. researchgate.net
A major strategy in this area is the construction of bio-inspired framework catalysts, often using metal-organic frameworks (MOFs). acs.org MOFs can act as scaffolds to either immobilize entire enzymes or to install synthetic mimics of the enzyme's active site. acs.org These porous frameworks can emulate the protective protein pocket of an enzyme, controlling substrate access and stabilizing the active sites. acs.org This approach combines the high tunability of molecular catalysts with the recyclability of heterogeneous catalysts. acs.org
The ultimate goal is to develop systems that can perform nitrogen fixation sustainably, beyond the confines of natural biological systems. While biological nitrogen fixation (BNF) is highly efficient, transferring this capability to non-symbiotic systems or creating purely artificial versions presents significant challenges. researchgate.net The complexity of the nitrogenase enzyme, which consists of two interacting metalloproteins (the MoFe protein and the Fe protein), makes direct replication difficult. nih.govresearchgate.net However, by abstracting the fundamental principles of its operation—such as the structure of the FeMo-co and the stepwise electron transfer mechanism—scientists are creating novel catalysts for ammonia synthesis that operate under milder conditions, paving the way for greener alternatives to conventional industrial methods. lsu.eduresearchgate.net
Exploration of New Iron-Molybdenum Compounds for Energy Conversion and Environmental Applications
The unique electronic and structural properties of iron-molybdenum compounds make them highly promising candidates for a wide range of applications in energy and environmental science. frontiersin.org Researchers are actively exploring new formulations and nanostructures of Fe-Mo materials to address challenges in sustainable energy production and pollution control. frontiersin.org
In the realm of energy conversion, iron-molybdenum materials are being investigated as efficient electrocatalysts. For example, rationally designed iron-molybdenum sulfide grown on nickel foam (Fe-MoS₂@NF) has shown excellent performance as an electrode material for hybrid supercapacitors, a type of energy storage device. researchgate.net Molybdenum-based materials, in general, are recognized for their potential in facilitating the hydrogen evolution reaction (HER), a key process for producing clean hydrogen fuel from water. mdpi.combohrium.com Molybdenum sulfides (MoSₓ) and molybdenum carbides (MoₓC) are particularly noted for their catalytic activity and stability in this reaction. mdpi.combohrium.com The incorporation of iron into these materials can further tune their electronic structure and enhance catalytic performance. researchgate.net
For environmental applications, Fe-Mo compounds offer versatile solutions. Iron molybdate catalysts are standard in the industrial production of formaldehyde via methanol oxidation, and ongoing research aims to improve their efficiency and lifespan. lidsen.comlidsen.com Beyond this established use, these materials are being explored for the remediation of pollutants. Molybdenum oxide compounds, for instance, possess photocatalytic properties that can be harnessed to break down organic pollutants in water. lidsen.comlidsen.com Iron-based materials are also widely used in environmental catalysis, such as in advanced oxidation processes (Fenton and electro-Fenton) for degrading persistent organic pollutants. frontiersin.org The combination of iron and molybdenum can create synergistic effects, leading to catalysts with enhanced activity for these decontamination processes.
Table 3: Applications of Iron-Molybdenum Compounds in Energy and Environment
| Compound/Material | Application Area | Specific Use | Source |
|---|---|---|---|
| Iron Molybdate (Fe₂(MoO₄)₃) | Environmental Catalysis | Industrial catalyst for methanol oxidation to formaldehyde | lidsen.comlidsen.com |
| Iron-Molybdenum Sulfide (Fe-MoS₂) | Energy Storage / Conversion | Electrode for hybrid supercapacitors; Electrocatalyst for Hydrogen Evolution Reaction (HER) | researchgate.netbohrium.com |
| Molybdenum Carbide (Mo₂C) | Energy Conversion | Electrocatalyst for Hydrogen Evolution Reaction (HER) | mdpi.com |
| Sr₂FeMoO₆ (SFM) Perovskite | Energy Conversion | Electrocatalyst for solid oxide cells | oaepublish.com |
| Molybdenum Oxides (MoOₓ) | Environmental Remediation | Photocatalyst for degrading organic pollutants | lidsen.comlidsen.com |
| NiMoS | Energy (Petrochemical) | Hydrodesulfurization catalyst | frontiersin.org |
This table highlights the diverse applications of various iron and molybdenum-containing compounds in energy and environmental fields.
The development of these new materials often involves sophisticated synthesis techniques to create specific nanostructures, such as core-shell nanowires or materials templated by metal-organic frameworks, to maximize the number of active sites and improve stability. researchgate.netmdpi.com The versatility of iron-molybdenum chemistry continues to open up new avenues for creating materials that can contribute to a more sustainable future. frontiersin.org
Integration of Advanced Operando and Transient Spectroscopies with Computational Methods for Deeper Mechanistic Understanding
A deep understanding of catalytic mechanisms at the atomic level is crucial for the rational design of next-generation catalysts. A powerful emerging approach involves the integration of advanced operando and transient spectroscopic techniques with sophisticated computational methods. nih.gov Operando spectroscopy allows researchers to study a catalyst in real-time, under actual working conditions, and correlate its dynamic structural and electronic changes with its catalytic performance. mdpi.com
This combined experimental-theoretical approach provides unprecedented insight into complex catalytic processes. For example, a combination of operando Raman and impedance spectroscopy, transient IR spectroscopy, and X-ray photoelectron spectroscopy was used to study the surface and bulk dynamics of an iron(III) molybdate catalyst during oxidative dehydrogenation. nih.gov This study directly observed the formation of a molybdenum-rich surface layer under reaction conditions, which was responsible for the catalytic activity. nih.gov Similarly, operando diffuse reflective infrared Fourier transform spectroscopy (DRIFTS) has been used to understand how factors like temperature and gas composition affect the performance of diesel oxidation catalysts, revealing how certain species can block active sites. mdpi.com
Computational methods, particularly Density Functional Theory (DFT) calculations, are indispensable for interpreting the complex data generated by operando experiments. nih.gov These models can simulate the catalyst's structure, the adsorption of reactants, and the energy barriers for different reaction pathways. nih.gov The synergy between operando measurements and DFT calculations has been used to explore the mechanism of propane (B168953) dehydrogenation on iron(III) molybdate and to understand how protein dynamics in the FeMo-co active site of nitrogenase are affected by distant protein binding. nih.gov
This integrated methodology is moving towards "operando modeling," which aims to describe the complete behavior of a catalyst on an experimentally relevant timescale under true reaction conditions. nih.gov While challenging due to the complexity involved, this approach promises to revolutionize catalyst design by providing a detailed, dynamic picture of how catalysts function, moving beyond the static models of the past. nih.govresearchgate.net
Development of Simplified Biosynthetic Pathways for FeMo-co Transfer to Crop Systems
A grand challenge in agricultural science is to engineer staple crops, such as cereals, to fix their own nitrogen from the atmosphere, thereby reducing the reliance on synthetic nitrogen fertilizers. nih.gov This ambitious goal hinges on successfully transferring the genetic machinery for nitrogenase, the nitrogen-fixing enzyme, into plants. nih.gov A critical and complex part of this process is the biosynthesis of the iron-molybdenum cofactor (FeMo-co), the enzyme's active site. acs.org
The biosynthesis of FeMo-co is an intricate process involving numerous proteins encoded by the nif (nitrogen fixation) genes. wikipedia.org In the well-studied bacterium Azotobacter vinelandii, the pathway involves the NifB protein creating a precursor cluster (NifB-co), which is then transferred to a scaffold protein complex called NifEN for maturation into FeMo-co before its final insertion into the nitrogenase protein (NifDK). acs.orgpnas.org The minimal gene set considered essential for this process includes nifH, nifD, nifK, nifB, nifE, and nifN. nih.gov
A significant breakthrough in this field is the discovery of alternative, more streamlined biosynthetic pathways. Recent research has shown that a thermophilic bacterium, Roseiflexus sp. RS-1, can assemble a functional FeMo-co without the NifEN scaffold. pnas.org In this organism, the nitrogenase protein NifDK itself serves a dual role as both the catalyst for nitrogen fixation and the maturase for its own cofactor. pnas.org This discovery of a "NifEN-independent" pathway is a major step forward, as it suggests that a simpler set of genes might be sufficient for engineering nitrogen fixation into plants. pnas.org
This finding opens up new strategies for synthetic biology approaches. Researchers are now exploring how to create functional "modules" of interacting proteins for FeMo-co synthesis that can be expressed in eukaryotic organisms like plants. nih.gov Studies have successfully expressed functional NifB proteins in the chloroplasts and mitochondria of tobacco plants, demonstrating that key components of the pathway can be produced in a plant cell environment. nih.gov Furthermore, combining assembly components from different microbial species has been shown to create successful FeMo-co biosynthetic pathways in yeast, indicating that a mix-and-match approach could be effective for optimizing the process in a eukaryotic host. nih.gov The development of these simplified and modular biosynthetic pathways is a critical advancement toward the long-term goal of nitrogen-fixing crops. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
